Fadrozole

Catalog No.
S005222
CAS No.
102676-47-1
M.F
C14H13N3
M. Wt
223.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fadrozole

CAS Number

102676-47-1

Product Name

Fadrozole

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

InChI

InChI=1S/C14H13N3/c15-8-11-4-6-12(7-5-11)14-3-1-2-13-9-16-10-17(13)14/h4-7,9-10,14H,1-3H2

InChI Key

CLPFFLWZZBQMAO-UHFFFAOYSA-N

SMILES

Array

Synonyms

CGS 020286A, CGS 16949A, CGS-020286A, CGS-16949A, CGS020286A, CGS16949A, FAD 286, FAD-286, FAD286, Fadrozole, Fadrozole Hydrochloride, Fadrozole Monohydrochloride, Hydrochloride, Fadrozole, Monohydrochloride, Fadrozole

Canonical SMILES

C1CC(N2C=NC=C2C1)C3=CC=C(C=C3)C#N

The exact mass of the compound Fadrozole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles. It belongs to the ontological category of imidazopyridine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fadrozole CYP19A1 enzyme inhibition IC50

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Data

The table below summarizes the key quantitative and mechanistic information on Fadrozole's inhibition of CYP19A1 from the available literature.

Property / Context Value / Description Source / Experimental System
Relative Potency Most potent competitive inhibitor compared to 4-OHA and Aminoglutethimide [1] JEG-3 human choriocarcinoma cell culture [1]
Inhibition Character "Sustained inhibition" that is not reversed after removal; tight binding at a site distinct from the steroid binding site [1] JEG-3 human choriocarcinoma cell culture & placental microsomes [1]
In Vivo Effect (Fish) Significant reduction of ex vivo E2 production at 2-6 hours; plasma E2 reduction at 4 hours [2] Female fathead minnows (Pimephales promelas) exposed via water [2]
Clinical Use Approved drug for breast cancer treatment in Japan [3] Guide to Pharmacology (GtoPdb) [3]
Selectivity Note Potent inhibitor of CYP11B1 & CYP11B2 (enzymes for cortisol/aldosterone synthesis); the (5R) enantiomer is more selective for CYP11B2 [3] Pharmacological review [3]

Experimental Protocols for In Vivo Studies

The following methodology, adapted from a study on fathead minnows, details how to assess the rapid effects and potency of an aromatase inhibitor like this compound in a live animal model [2].

  • 1. Test Substance Preparation: Prepare a solvent-free stock solution of this compound in a controlled water source (e.g., filtered Lake Superior water). Dilute the stock to achieve the desired nominal concentrations (e.g., 5 or 50 µg/L) [2].
  • 2. Animal Exposure System: Use glass aquaria with a continuous flow-through system to maintain stable exposure concentrations. Equilibrate the system with the this compound solution for 48 hours before introducing animals. Use reproductively mature female fish, housed in sections of the tanks to create replicates [2].
  • 3. Exposure and Sampling: Expose fish for a defined time-course (e.g., 0.5, 1, 2, 4, 6, 12, or 24 hours). Stagger the addition of fish to the tanks to allow for precise sampling at each time point. Sample multiple fish per treatment and time point [2].
  • 4. Endpoint Measurement:
    • Ex vivo Ovarian E2 Production: Remove ovaries post-euthanasia and measure their capacity to produce E2 in culture [2].
    • Plasma E2 Concentration: Collect blood from the caudal vasculature, separate plasma via centrifugation, and analyze E2 levels [2].
    • Gene Expression Analysis: Extract RNA from ovarian tissue. Analyze expression of target genes (e.g., cyp19a1a, star, cyp11a) using quantitative real-time PCR (QPCR). For broader analysis, use oligonucleotide microarrays [2].

This experimental workflow can be visualized as follows:

Start Start Experiment Prep Test Substance Prep Start->Prep System Set Up Exposure System Prep->System Expose Animal Exposure System->Expose Sample Tissue & Blood Sampling Expose->Sample Analyze Endpoint Analysis Sample->Analyze E2 Ex vivo/Plasma E2 Gene Gene Expression (QPCR) Micro Microarray Analysis

Mechanism of Action and Broader Context

This compound is a non-steroidal, competitive aromatase inhibitor [4]. It binds tightly to the enzyme's active site, interacting with the heme iron of CYP19A1 via its nitrogen-containing imidazole group, which prevents the natural substrate (androstenedione) from binding [4].

A critical consideration for drug development is this compound's lack of perfect selectivity. Evidence indicates it is also a potent inhibitor of cytochrome P450 enzymes CYP11B1 (11-beta-hydroxylase) and CYP11B2 (aldosterone synthase), which are responsible for cortisol and aldosterone synthesis [3]. This cross-activity can explain side effects related to mineralocorticoid function and is a key driver in the search for new, more selective inhibitors [5].

The following diagram illustrates the steroidogenesis pathway and this compound's primary and off-target inhibition sites:

Cholesterol Cholesterol CYP11A1 CYP11A1 (Cholesterol Side-Chain Cleavage) Cholesterol->CYP11A1 Androgens Androgens CYP19A1 CYP19A1 (Aromatase) Androgens->CYP19A1 Estrogens Estrogens Cortisol Cortisol Aldosterone Aldosterone CYP17A1 CYP17A1 (17α-Hydroxylase/17,20-lyase) CYP11A1->CYP17A1 CYP11B1 CYP11B1 (11β-Hydroxylase) CYP11A1->CYP11B1 CYP11B2 CYP11B2 (Aldosterone Synthase) CYP11A1->CYP11B2 CYP17A1->Androgens CYP19A1->Estrogens CYP11B1->Cortisol CYP11B2->Aldosterone Fadrozole_Primary This compound Primary Inhibition Fadrozole_Primary->CYP19A1 Fadrozole_OffTarget This compound Off-Target Inhibition Fadrozole_OffTarget->CYP11B1 Fadrozole_OffTarget->CYP11B2

Key Takeaways for Researchers

  • Context-Dependent IC50: The inhibitory concentration is system-dependent. For a definitive value, you may need to consult proprietary assay data or conduct your own experiments using a relevant system (e.g., recombinant human enzyme, specific cell lines).
  • Mechanism and Limitations: this compound is a potent, competitive, non-steroidal inhibitor but its clinical use is tempered by its off-target effects on aldosterone and cortisol synthesis.
  • Research Applications: Beyond cancer, this compound is a valuable tool in biological research for manipulating estrogen levels in various animal models, helping to elucidate the role of aromatase in development and reproduction [2] [6] [7].

References

Pharmacokinetic Profile and Quantitative Data

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole is rapidly absorbed and cleared, with key parameters characterized in human and rat studies.

Table 1: Key Pharmacokinetic Parameters of this compound

Parameter Value in Humans (Postmenopausal Women) [1] Value in Rats (Female, 1 mg/kg oral) [2]
Time to Peak Plasma Concentration (T~max~) Median 1-2 hours 0.5 hours (unchanged drug)
Elimination Half-Life (t~½~) 10.5 hours 3.1 hours (unchanged); 6.8 hours (radioactivity)
Oral Clearance (CL/F) 621 mL/min Information Missing
Peak Plasma Concentration (C~max~) Not Specified 269 ng eq./mL (unchanged)
Primary Route of Excretion Information Missing Urine (89.3% of dose)

Absorption and Distribution: this compound is rapidly absorbed after oral administration [1]. In rats, the highest tissue concentrations were found in the adrenal glands, stomach, and liver [2].

Metabolism and Excretion: this compound undergoes extensive metabolism, primarily through oxidation. The proposed metabolic pathway illustrates the sequence of biotransformation.

fadrozole_metabolism This compound This compound CGP45383 trans-8-Hydroxy This compound (CGP 45383) This compound->CGP45383 Hydroxylation CGP45384 cis-8-Hydroxy This compound (CGP 45384) This compound->CGP45384 Hydroxylation CGP45385 8-Oxo Metabolite (CGP 45385) CGP45383->CGP45385 Oxidation CGP45384->CGP45385 Oxidation MP2 Hydantoin-Type Metabolite (MP2) CGP45385->MP2 Further Conversion

Proposed primary metabolic pathway of this compound in rats based on identified metabolites [2].

The trans-8-hydroxy metabolite (CGP 45383) is a major circulating metabolite in rats and is primarily excreted in urine as a glucuronide conjugate [2].

Pharmacodynamics and Mechanism of Action

This compound is a potent, reversible, non-steroidal Type II aromatase inhibitor that binds to the cytochrome P450 heme moiety [3].

Table 2: Pharmacodynamic Inhibition Data

Parameter Value / Finding Context

| Inhibitory Constant (K~I~) | 3.0 ng/mL (Estrone pathway) 5.3 ng/mL (Estradiol pathway) | In vivo, postmenopausal women [1] | | Aromatase Inhibition (Clinical Dose) | 82.4% (1 mg/day) 92.6% (2 mg twice daily) | In postmenopausal women [3] | | Inhibition of Cortisol/Aldosterone Synthesis | No clinically important inhibition at therapeutic doses [4] | Specific for aromatase | | IC~50~ for Aldosterone Synthase (CYP11B2) | 1.6 nM (FAD286A enantiomer) | In vitro, human recombinant enzyme [4] |

This compound suppresses plasma estrogen by inhibiting the conversion of androstenedione and testosterone to estrone and estradiol [1] [4]. The disparity between K~I~ values suggests two estrogen synthesis pathways may not be equivalent in terms of this compound inhibition [1].

The racemic drug's R-enantiomer, FAD286A, is highly potent and more selective for aldosterone synthase (CYP11B2) than for aromatase, forming the basis for developing aldosterone synthase inhibitors [4] [5].

Experimental Protocol Summary

Understanding key experimental designs is critical for evaluating data and planning future studies.

Protocol 1: Human Phase I Dose-Ranging Study [1]

  • Objective: To investigate the relationship between in vivo androgen-to-estrogen conversion kinetics and plasma concentrations of this compound.
  • Subjects: Postmenopausal women.
  • Dosing: Ascending oral doses from 0.3 mg to 8 mg twice daily, each for 2 weeks.
  • Kinetic & Endocrine Evaluation: Specifically performed for the 2 mg and 8 mg twice-daily regimens. Blood samples were collected to determine plasma drug concentrations and estrogen levels.
  • Data Analysis: The in vivo drug inhibitory constant (K~I~) was calculated from the suppression of estrone and estradiol biosynthesis from their androgen precursors.

Protocol 2: Rat Disposition Study [2]

  • Objective: To investigate the absorption, distribution, metabolism, and excretion of this compound.
  • Animals: Mainly female rats.
  • Dosing: A single oral dose of 1 mg/kg carbon-14 labeled this compound hydrochloride (14C-CGS 16949A).
  • Sample Collection: Plasma, tissues, urine, and feces were collected over 168 hours. Bile was collected from cannulated rats.
  • Metabolite Profiling: Radioactivity was measured, and metabolites in plasma, urine, and bile were identified using chromatographic techniques.

Research and Development Context

  • Therapeutic Use: this compound has been used for estrogen-dependent breast cancer, marketed in Japan under the brand name Afema [3].
  • Evolution of AIs: As a second-generation AI, this compound offered improved selectivity over first-generation drugs like aminoglutethimide but was later superseded by third-generation AIs (anastrozole, letrozole, exemestane) with greater potency and specificity [6].
  • Repurposing for Aldosteronism: The R-enantiomer of this compound (FAD286) is a potent aldosterone synthase inhibitor. Research and patent filings explore its use in treating conditions like primary aldosteronism, hypertension, and heart failure [4] [5]. A once-daily dosing regimen has been developed for an optimized R-fadrozole composition [5].

This technical overview synthesizes foundational pharmacokinetic, metabolic, and pharmacodynamic data on this compound. The repurposing of its enantiomer for aldosterone synthase inhibition represents a significant ongoing research area.

References

Molecular Profile and Pharmacological Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical and clinical data for Fadrozole:

Attribute Detail
INN & Brand Name This compound (INN); Afema (Brand) [1] [2]
Chemical Name 4-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile [1] [3]
Molecular Formula / Mass C₁₄H₁₃N₃ / 223.279 g·mol⁻¹ [1]
Drug Class Aromatase Inhibitor; Antiestrogen [1]
Mechanism of Action Selective, reversible (Type II), nonsteroidal aromatase inhibitor. Binds to the cytochrome P450 heme moiety of the aromatase enzyme [1] [4].
Primary Indication Treatment of breast cancer in postmenopausal women (approved in Japan since 1995) [5] [2].
Administration Oral [1]

| Clinical Potency (Dosage) | 1 mg once daily: 82.4% aromatase inhibition 2 mg twice daily: 92.6% aromatase inhibition [1] | | Key Feature | Potent competitive inhibitor with sustained (irreversible) activity in cell culture, not reversed after removal [4]. |

Mechanism of Action and Experimental Insights

This compound is a potent, competitive inhibitor that binds tightly to aromatase at a site distinct from the steroid binding site, interfering with electron transfer via the cytochrome P450 heme group [4] [6].

G Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase Competitive Inhibition Inhibition Inhibition Inhibition->this compound

Diagram of this compound's competitive inhibition of the aromatase enzyme.

Experimental Evidence from JEG-3 Cell Culture

A study in JEG-3 human choriocarcinoma cell culture demonstrated this compound's sustained inhibition. Unlike aminoglutethimide, this compound's suppression of aromatase activity was not reversed after the inhibitor was removed from the culture, without affecting aromatase mRNA synthesis [4].

Detailed Experimental Protocol

The following methodology details an in vivo time-course experiment conducted on female fathead minnows to characterize rapid effects of this compound [7] [6].

G Start Prepare this compound Solution A Equilibration Period (48 hours) Start->A B Introduce Fish to Tanks (Staggered Start) A->B C Water Exposure (0, 5, or 50 μg FAD/L) B->C D Sample Fish at Time Points C->D E Endpoint Analysis D->E T1 Fine Interval Study 0.5, 1, 2, 4, 6 hours D->T1 T2 Longer Term Study 6, 12, 24 hours D->T2 F Ex vivo E2 Production E->F G Plasma E2 Concentration E->G H Ovarian Gene Expression (QPCR & Microarray) E->H

Workflow for the in vivo time-course experiment in fathead minnows.

Key Findings from the Fathead Minnow Study
  • Rapid Biochemical Response: Ex vivo E2 production was significantly reduced after 2 hours of exposure to 50 μg FAD/L [7].
  • Early Molecular Compensation: Ovarian expression of genes involved in steroidogenesis (e.g., cyp19a1a, star) increased within the first 24 hours, indicating a rapid compensatory response to the inhibition [7].
  • Specificity of Inhibition: Ex vivo testosterone (T) production remained unchanged, confirming this compound's specific action on the aromatase enzyme rather than earlier steps in the steroidogenic pathway [7].

Secondary Pharmacological Activity

Research revealed that this compound's dextro-enantiomer, FAD286, is a potent inhibitor of aldosterone synthase (CYP11B2) [8]. This activity is leveraged in preclinical and clinical research to explore new treatments for conditions like primary aldosteronism.

Key Considerations for Researchers

  • Research Utility: this compound is a well-characterized model aromatase inhibitor for studying estrogen-dependent processes and HPG axis feedback mechanisms in vivo and in vitro [7] [6].
  • Beyond Oncology: Its inhibitory activity on aldosterone synthase opens avenues for cardiovascular and endocrine research beyond its original oncological application [8].
  • Comparative Perspective: As a second-generation AI, this compound is more potent and selective than first-generation AIs like aminoglutethimide, though third-generation AIs (anastrozole, letrozole) now show greater clinical potency [1] [9].

References

Fadrozole drug class nonsteroidal aromatase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Signaling Pathway

The following diagram illustrates the biochemical pathway of estrogen synthesis and how fadrozole exerts its inhibitory effect.

fadrozole_mechanism Androstenedione Androstenedione Aromatase_Enzyme Aromatase_Enzyme Androstenedione->Aromatase_Enzyme Conversion Testosterone Testosterone Testosterone->Aromatase_Enzyme Conversion Estrone Estrone Aromatase_Enzyme->Estrone Estradiol Estradiol Aromatase_Enzyme->Estradiol This compound This compound This compound->Aromatase_Enzyme Competitive Inhibition

This compound is a reversible, competitive inhibitor, binding tightly to the aromatase enzyme at a site distinct from the steroid binding site [1]. This action suppresses estrogen production, which inhibits the growth of estrogen-dependent cancers [2].

Key Experimental Models and Protocols

This compound is widely used as a model aromatase inhibitor in preclinical research. The following table outlines key experimental methodologies.

Model System Experimental Protocol & Application Key Endpoints Measured

| In Vitro Cell Culture (JEG-3) | Used to compare classes of aromatase inhibitors. Cells are pre-incubated with inhibitors, and aromatase activity is measured [1]. | • Aromatase enzyme activity • Enzyme kinetics (potency, sustained inhibition) • mRNA expression levels [1] | | Xenograft Mouse Model | Ovariectomized, immunodeficient mice inoculated with human ER+ breast cancer cells (e.g., MCF-7aro). Mice are treated with the AI, and tumor growth is monitored [3] [4]. | • Tumor volume/growth suppression • Plasma and tissue estrogen levels • Biomarker expression (e.g., progesterone receptor) [4] | | Fathead Minnow (Toxicology Model) | Adult female fish are exposed via water to set concentrations of this compound (e.g., 2, 5, 50 μg/L) over a fine time-course (0.5h to 24h) [5]. | • Ex vivo ovarian E2 and T production • Plasma vitellogenin and E2 concentrations • Ovarian gene expression (e.g., cyp19a1a, star, cyp17) [5] | | Freshwater Mussel (L. fasciola) | Adult mussels exposed to aqueous this compound (2-50 μg/L) for 12 days. Metabolomics used to identify broader physiological effects [6]. | • Conglutinate (larval packet) release behavior • Metabolomic profiling via NMR/HPLC-MS • Sex-specific metabolic changes [6] |

Clinical and Research Context

While effective, this compound is largely considered a predecessor to third-generation AIs. Its use helps illuminate the evolution of this drug class.

  • Evolving Clinical Use: Clinical trials established this compound's efficacy but also showed that third-generation AIs like letrozole and anastrozole provide more potent estrogen suppression and improved clinical outcomes [4] [7]. These third-generation drugs are now the standard of care.
  • Value as a Research Tool: Due to its well-characterized and selective mechanism, this compound remains a valuable model compound for studying the effects of aromatase inhibition in various animal models, from fish to mussels [6] [5].

References

Fadrozole In Vivo Sex Reversal Model in Chicken Embryos: Application Notes & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

The fadrozole-induced sex reversal model in chicken embryos is a well-established experimental system for studying the mechanisms of gonadal sex differentiation and the critical role of estrogen in this process. In birds, estrogen is essential for ovarian development; inhibiting its synthesis with the aromatase inhibitor this compound can cause genetic females (ZW) to develop male-like or intersex gonads [1]. This model provides valuable insights into sexual plasticity and has broader implications for understanding Differences of Sex Development (DSDs) [1].

Key Experimental Parameters and Reagents

The table below summarizes the core parameters for establishing the in vivo model in chicken embryos:

Parameter Specification
Animal Model Chicken embryos (Gallus gallus domesticus) [1]
Primary Reagent This compound (a non-steroidal competitive aromatase inhibitor) [1]
Vehicle Phosphate-Buffered Saline (PBS) [1]
Typical In Vivo Dose 1 mg per egg (injected in a 100 µL volume) [1]
Critical Window for Injection Embryonic Day 3.5 (E3.5), corresponding to Hamburger-Hamilton stage 19 (HH19) [1]
Key Observation Period Gonadal collection at E6.5, E9.5, or E12.5 for analysis [1]
Step-by-Step In Vivo Protocol

A. Egg Incubation and Preparation

  • Obtain fertilized chicken eggs and incubate them at 37.5°C under humid conditions [1].
  • Candle the eggs to confirm viability and mark the injection site.

B. This compound Preparation and Injection

  • Prepare a working solution of this compound in PBS to deliver 1 mg per egg in a 100 µL volume [1].
  • At E3.5 (HH19), swab the eggshell with 70% ethanol at the injection site.
  • Carefully inject 100 µL of the this compound solution into the egg. Control eggs should receive 100 µL of PBS vehicle alone.
  • Seal the injection hole with laboratory film or paraffin and return the eggs to the incubator.

C. Tissue Collection and Sex Determination

  • At the desired endpoint (e.g., E9.5), harvest the embryonic gonads.
  • Perform genetic sexing by PCR to distinguish genetic females (ZW) from males (ZZ). A standard method involves amplification of the CHD1 gene, which yields different fragment sizes for the Z and W chromosomes [1].
Expected Phenotypic and Molecular Outcomes

Treatment of genetic female embryos with this compound leads to partial or complete sex reversal, characterized by the development of ovotestes (gonads containing both male and female cell types) [1]. The table below outlines the key outcomes:

Analysis Type Key Findings in this compound-Treated Genetic Females
Gonadal Phenotype Development of ovotestes containing pre-granulosa cells, Sertoli cells, and PAX2-positive undifferentiated supporting cells [1].
Cell Lineage Analysis Supporting cell transdifferentiation involves a dedifferentiation into a PAX2+ state, followed by redifferentiation towards the male (Sertoli) lineage [1].
Molecular Markers Upregulation: Male markers like SOX9 and AMH. Downregulation: Female markers like FOXL2 and CYP19A1 (aromatase) [1] [2].
Signaling Pathway and Experimental Workflow

The following diagram illustrates the proposed mechanism of this compound-induced sex reversal and the experimental workflow.

Fadrozole_Sex_Reversal This compound Mechanism & Workflow Fad This compound Injection (E3.5 / HH19) AromInhibit Inhibition of Aromatase (CYP19A1) Fad->AromInhibit Collect Gonad Collection (E.g., E9.5) Fad->Collect E2Down Decreased Estrogen (E2) Synthesis AromInhibit->E2Down AromInhibit->Collect SupportCell Dedifferentiation of Supporting Cells (PAX2+) E2Down->SupportCell E2Down->Collect Rediff Redifferentiation towards Male Lineage (SOX9+, AMH+) SupportCell->Rediff SupportCell->Collect Ovotestis Formation of Ovotestis Rediff->Ovotestis Rediff->Collect Ovotestis->Collect Analyze Phenotypic & Molecular Analysis Collect->Analyze

Critical Factors for Success
  • Timing is Crucial: The E3.5 injection precedes the natural onset of aromatase expression and estrogen synthesis around E6.0. Administration after this point results in less pronounced masculinization [1].
  • Phenotypic Spectrum: The degree of sex reversal can vary. A single dose often produces an intersex or ovotestis phenotype, while multiple doses (e.g., a second injection at E6.5) may enhance the masculinizing effect [1].
  • Receptor Dynamics: In vitro studies suggest the process involves complex receptor crosstalk. In female cells, this compound can transiently activate estrogen receptor ESR1 while later inducing androgen receptor (AR)-dependent expression of male genes [2].

References

Fadrozole experimental gonad differentiation protocol

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Fadrozole Application

The following tables consolidate the primary experimental designs from recent studies.

Table 1: this compound Treatment in Avian Embryos (Gonad Sex Reversal)

This protocol is based on experiments in chicken and quail embryos [1] [2].

Parameter Specification
Model Organism Chicken (Gallus gallus domesticus), Quail (Coturnix japonica)
This compound Preparation Dissolved in PBS (e.g., 1 mg in 100 µL) or saline. Dosage varies (e.g., 1 mg/egg for chicken [1]; 100 µg/egg for quail [2]).
Administration Method Injection into the yolk or air cell [1] [2].
Critical Treatment Window Before onset of gonadal sex differentiation. Chicken: Embryonic Day 3.5 (E3.5, stage HH19) [1]. Quail: Incubation Day 0, 2, or 4 [2].
Sample Collection E6.5, E9.5, E12.5 for analysis of differentiation markers; post-hatch for gonad growth [1] [2].
Key Endpoints Gonad histology (ovotestis formation), mRNA expression of CYP19A1 (aromatase), PAX2, AMH, ERα; gross gonad morphology (symmetry) [1] [2].

Table 2: this compound Treatment in Fish (Gonad Differentiation & Reproduction)

These protocols are established for zebrafish and fathead minnows [3] [4] [5].

Parameter Specification
Model Organism Zebrafish (Danio rerio), Fathead Minnow (Pimephales promelas)
Exposure Solution Waterborne exposure. Stock solution in solvent (e.g., ethanol, DMSO) or solvent-free in water; diluted in tank/treatment water [3] [4].
Concentration Ranges Zebrafish: 0.1 - 100 µg/L [4] [5]. Fathead Minnow: 5 - 50 µg/L for rapid effects [3].
Exposure Regimen Chronic (Gonad Differentiation): From embryo to adult stage (e.g., 60 days post-fertilization) [4]. Short-Term (Reproductive Effects): 6 hours to 21 days in adult fish [3] [5].
Key Endpoints Gonad Differentiation: Sex ratio, gonad morphology/histology, stereological analysis of germ cells [4]. Reproductive Effects: Plasma vitellogenin, gonadosomatic index (GSI), ex vivo steroid production (E2, T), gene expression (cyp19a1a, star, fshr), fecundity [3] [5].

Experimental Workflow Visualization

The diagram below outlines the general workflow for a fish model experiment.

Key Experimental Considerations

  • Timing is Critical for Sex Reversal: In avian models, this compound must be administered before the onset of endogenous estrogen synthesis and gonadal sex differentiation to achieve effective sex reversal [1] [2].
  • Confirmation of Genetic Sex: In sex reversal studies, always determine the genetic sex of embryos using established molecular methods (e.g., PCR for CHD genes in birds) to confirm that phenotypic changes occur in genetic females [1].
  • Rapid Molecular Responses: Biochemical and molecular responses to this compound occur quickly; in fathead minnows, significant reductions in plasma E2 and ex vivo E2 production can be detected within 2 to 6 hours of exposure [3] [6].
  • Compensatory Upregulation: The HPG axis attempts to compensate for aromatase inhibition. Increased expression of steroidogenic genes (e.g., star, cyp11a) can be observed within 24 hours, which should be considered when interpreting gene expression data [3] [6].

References

Comprehensive Application Notes and Protocols for Embryonic Estrogen Manipulation Using Fadrozole

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fadrozole as a Research Tool for Embryonic Estrogen Manipulation

This compound hydrochloride is a potent, selective, nonsteroidal aromatase inhibitor that has become an invaluable research tool for investigating estrogen function in embryonic development. As a competitive aromatase inhibitor, this compound binds reversibly to the cytochrome P450 heme moiety, effectively blocking the conversion of androgens to estrogens. This mechanism is particularly significant in embryonic research since estrogen synthesis plays a crucial role in sexual differentiation across vertebrate species. The molecular structure of this compound (C₁₄H₁₃N₃) facilitates its specificity for aromatase, with an reported IC₅₀ value of 4.5 nM in biochemical assays, making it one of the most potent inhibitors in its class [1].

The ability of this compound to cross physiological barriers, including the eggshell in avian and fish models, and the placenta in mammalian systems, allows researchers to precisely manipulate estrogen levels during critical developmental windows. This characteristic has made this compound particularly useful for studying sexual differentiation, neural development, and reproductive toxicology across model organisms. Its research applications extend beyond its original clinical development as a breast cancer therapeutic (brand name Afema), providing scientists with a reliable method to investigate the organizational effects of estrogen during embryogenesis [2].

This compound Application Protocols in Avian Embryos

Chicken Embryo Protocol for Gonadal Sex Reversal Studies

The chicken embryo model has been extensively utilized to investigate gonadal sex differentiation due to the central role of estrogen in ovarian development. The following protocol has been optimized for consistent induction of female-to-male sex reversal in genetically female (ZW) embryos [3] [4]:

  • Egg Selection and Handling: Select fertilized HyLine Brown chicken eggs weighing approximately 65±1.5 g. Maintain eggs at 12°C for storage (≤7 days) and pre-warm to room temperature (25°C) for 2 hours before incubation. Clean the shell surface with 70% ethanol using sterile gauze to minimize contamination.
  • Incubation Parameters: Place eggs in a forced-draft incubator at 37.5°C with 60-65% relative humidity. Position eggs with the air cell upright and rotate automatically at 90° angles every 3 hours.
  • Injection Timeline: Perform injections at embryonic day 3.5 (E3.5), corresponding to Hamburger and Hamilton developmental stage 19 (HH19), which precedes the onset of gonadal sex differentiation (E6.0).
  • This compound Preparation: Prepare a stock solution of 1 mg this compound in 100 μL of phosphate-buffered saline (PBS). For control treatments, use PBS vehicle alone. Filter-sterilize solutions using 0.22 μm filters.
  • Injection Technique: Drill a small hole (≈1 mm diameter) in the eggshell above the air cell using a sterile needle. Using a microinjection system with a 23-gauge needle (cut to 13 mm length), inject 100 μL containing 1 mg this compound into the albumen beneath the air cell. Seal the injection site with sterile liquid paraffin or fast-setting epoxy resin.
  • Post-Injection Incubation: Return eggs to the incubator and continue incubation under standard conditions until sampling. For sex reversal studies, collect gonads at E9.5-E12.5 for histological and molecular analysis.
  • Validation Methods: Confirm treatment efficacy through gonadal histology, sex-specific marker expression (e.g., SOX9 for testicular development, CYP19A1 for ovarian development), and genetic sex verification using PCR-based methods to distinguish ZZ (male) and ZW (female) embryos [3].
Advanced Avian Protocol: Synergistic Treatment with IGF-I

Research indicates that co-administration of this compound with recombinant human IGF-I enhances both sex reversal efficiency and post-hatch growth parameters. This modified protocol yields 100% phenotypic sex reversal in genetically female chickens compared to 90% with this compound alone [4]:

  • Compound Preparation: Prepare this compound as described above. Additionally, prepare rhIGF-I at 100 ng/egg in vehicle solution (10 mM acetic acid with 0.1% BSA).
  • Co-injection Protocol: At E3.5, administer 0.1 mg this compound combined with 100 ng rhIGF-I in a total volume not exceeding 100 μL using the injection method described above.
  • Post-hatch Analysis: Assess phenotypic sex reversal through gonadal morphology and histology at day 1 post-hatch. Monitor body weight weekly for 6 weeks to evaluate enhanced growth performance in sex-reversed females.

Table 1: this compound Protocol Variations in Avian Embryos

Parameter Standard Protocol IGF-I Combination Protocol Validation Methods
Dosage 1 mg/egg (chicken) [3] 0.1 mg Fad + 100 ng rhIGF-I/egg [4] PCR sexing, histology, aromatase activity
Injection Timing E3.5 (HH Stage 19) [3] E3.5 (85 hours incubation) [4] Developmental staging per Hamburger-Hamilton
Injection Site Albumen beneath air cell [3] Albumen beneath air cell [4] Candling to locate air cell
Efficacy 90% sex reversal (ZW→male) [4] 100% sex reversal (ZW→male) [4] Gonadal morphology, SOX9/CYP19A1 expression
Sampling Time E6.5-E12.5 for gonads [3] Day 1 post-hatch for gonads [4] Histology, molecular analysis

This compound Application Protocols in Teleost Fish Models

Waterborne Exposure Protocol for Zebrafish and Fathead Minnow

Waterborne exposure to this compound provides a non-invasive method for estrogen manipulation in fish embryos and adults. This approach is particularly useful for high-throughput screening and reproductive toxicology studies [5] [6]:

  • Exposure System Setup: Use glass aquaria (20 L) divided into three sections with nylon mesh screens. Maintain a continuous flow-through system with a flow rate of approximately 45 mL/min to ensure consistent this compound concentrations. For static renewal systems, replace 80% of the exposure solution daily.
  • This compound Stock Preparation: Prepare solvent-free stock solutions in filtered, UV-sterilized lake water or reconstituted freshwater appropriate for the model species. For zebrafish, standard reconstituted water (pH 7.0-8.0, hardness 100-200 mg/L as CaCO₃) is recommended.
  • Exposure Concentrations: Use nominal this compound concentrations of 0.1, 1.0, and 10.0 μg/L for zebrafish reproductive studies [6]. For fathead minnows, concentrations of 5 and 50 μg/L have been shown to effectively suppress estrogen production within hours of exposure [5].
  • Exposure Initiation: For developmental studies, initiate exposure immediately after fertilization. For reproductive studies in adults, acclimate fish to test conditions for 14 days prior to this compound exposure.
  • Water Quality Monitoring: Maintain water temperature at 25±1°C for zebrafish or fathead minnows. Monitor dissolved oxygen (>80% saturation), pH (7.0-8.5), and ammonia (<0.1 mg/L) regularly throughout the exposure period.
  • Sampling and Analysis: Sample embryos or adults at predetermined time points. For molecular analyses, flash-freeze tissues in liquid nitrogen and store at -80°C until RNA/protein extraction.
Microinjection Protocol for Zebrafish Embryos

For precise dosing and temporal control, microinjection of this compound directly into zebrafish embryos provides an effective alternative to waterborne exposure:

  • Embryo Collection: Collect naturally spawned embryos within 1 hour post-fertilization (hpf) and rinse in system water.
  • This compound Preparation: Prepare injection solutions by dissolving this compound in Danieau's solution or PBS. Include a tracer dye (0.05% phenol red) to visualize successful injections.
  • Injection Setup: Calibrate a microinjection system to deliver 1-2 nL per embryo using pulled glass capillary needles. For dose-response studies, concentrations of 0.1-1.0 mM this compound in the injection solution are effective.
  • Injection Timing: Perform injections at the 1-4 cell stage (1-2 hpf) for early developmental studies, or at specific stages for targeted organogenesis studies.
  • Post-injection Care: Maintain injected embryos in embryo medium at 28.5°C. Assess developmental milestones daily until sampling.

Table 2: this compound Exposure Methods in Teleost Fish Models

Parameter Waterborne Exposure Microinjection Endpoint Analysis
Concentration Range 0.1-50 μg/L [5] [6] 0.1-1.0 mM in injection solution LC-MS/MS for tissue concentrations
Exposure Duration 2-24 hours (acute) to 21 days (chronic) [5] [6] Single injection at 1-4 hpf Developmental staging per Kimmel et al.
Model Species Fathead minnow, Zebrafish [5] [6] Zebrafish, Medaka Species-specific morphological assessments
Time to Effect 2-4 hours for E2 reduction [5] 6-12 hours for phenotypic changes RT-qPCR for biomarker expression
Tissue Collection Whole embryos, ovaries, liver [6] Whole embryos, specific tissues Histology, molecular analyses

Experimental Outcomes and Validation Data

Quantitative Effects of this compound Treatment Across Model Organisms

Treatment with this compound produces dose-dependent effects on estrogen-sensitive endpoints across model organisms. The following table summarizes key quantitative changes observed in response to this compound exposure:

Table 3: Quantitative Effects of this compound Across Model Organisms

Model Organism Treatment Regimen Key Effects Magnitude of Change Reference
Chicken Embryo 1 mg/egg at E3.5 Gonadal sex reversal (ZW females) 90-100% phenotypic males [3] [4]
Zebrafish (Adult) 10 μg/L for 21 days Reduced fecundity 73.9% decrease in egg production [6]
Zebrafish (Adult) 10 μg/L for 21 days Plasma vitellogenin reduction 87% decrease in VTG [6]
Fathead Minnow 50 μg/L for 2-24 hours Ex vivo E₂ production Significant reduction within 2 hours [5]
Fathead Minnow 50 μg/L for 4 hours Plasma E₂ concentration Significant reduction within 4 hours [5]
Broiler Chicks 0.1 mg/egg + IGF-I at E3.5 Body weight at Day 42 Significant increase in both sexes [4]
Phenotypic and Molecular Outcomes

Gonadal Transformation: In chicken embryos, this compound treatment induces ovotestis development in genetic females, characterized by the presence of both pre-granulosa cells and Sertoli cells, along with PAX2-positive undifferentiated supporting cells [3]. The retention of PAX2-positive cells suggests that supporting cell transdifferentiation involves a dedifferentiation event followed by redifferentiation toward the male lineage.

Reproductive Impairment: In fish models, this compound exposure produces concentration-dependent reproductive effects, including reduced egg production, decreased fertilization success, and altered gonadal histology. Female fathead minnows exposed to 50 μg/L this compound showed significant reductions in plasma 17β-estradiol within 4 hours of exposure [5]. Zebrafish exposed to 10 μg/L this compound for 21 days exhibited a 73.9% reduction in egg production and a significant decrease in fertilization success (54.7% vs 95.3% in controls) [6].

Molecular Compensation: Rapid upregulation of steroidogenic genes represents a compensatory response to aromatase inhibition. Fathead minnows exposed to this compound showed increased expression of genes involved in steroidogenesis (star, cyp11a, cyp17, cyp19a1a) within 24 hours, indicating activation of feedback mechanisms attempting to restore estrogen synthesis [5].

Signaling Pathways and Experimental Workflows

Estrogen Signaling Pathway and this compound Inhibition Mechanism

The following diagram illustrates the molecular mechanism of this compound action within the context of estrogen signaling and feedback loops:

FadrozolePathway cluster_steroidogenesis Steroidogenesis Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A Androgens Androgens Estrogens Estrogens Androgens->Estrogens Aromatase (CYP19) ER ER Estrogens->ER binds MembraneER MembraneER Estrogens->MembraneER binds This compound This compound This compound->Androgens inhibits Progesterone Progesterone Pregnenolone->Progesterone Progesterone->Androgens CYP17 GeneTranscription GeneTranscription ER->GeneTranscription genomic signaling BiologicalEffects Biological Effects: - Gonadal Differentiation - Vitellogenin Production - Neural Development - Reproductive Behavior GeneTranscription->BiologicalEffects regulates KinaseSignaling KinaseSignaling MembraneER->KinaseSignaling non-genomic signaling KinaseSignaling->GeneTranscription modulates

Experimental Workflow for Avian Embryo Studies

The following diagram outlines the standardized workflow for conducting this compound studies in avian embryos:

AvianWorkflow cluster_preparation Preparation Phase cluster_treatment Treatment Phase cluster_analysis Analysis Phase EggSelection Egg Selection & Sanitization Incubation Pre-incubation (37.5°C, 60-65% RH) EggSelection->Incubation SolutionPrep This compound Solution Preparation Incubation->SolutionPrep Candling Candling & Air Cell Location SolutionPrep->Candling Injection Injection into Albumen (E3.5, HH Stage 19) Candling->Injection Sealing Site Sealing & Return to Incubation Injection->Sealing Sampling Embryo Sampling (E6.5-E12.5) Sealing->Sampling GeneticSexing Genetic Sexing (PCR) Sampling->GeneticSexing GonadAnalysis Gonadal Histology & Marker Expression GeneticSexing->GonadAnalysis DataCollection Data Collection & Statistical Analysis GonadAnalysis->DataCollection

Research Applications and Technical Considerations

Primary Research Applications
  • Sex Determination Studies: this compound is extensively used to investigate the role of estrogen in gonadal differentiation across vertebrates. In avian models, it demonstrates that estrogen is the primary inducer of ovarian development, while testis formation occurs by default in the absence of estrogen signaling [3] [4].

  • Reproductive Toxicology: As a model endocrine-disrupting chemical, this compound helps establish adverse outcome pathways for aromatase inhibitors in aquatic environments. The detailed characterization of its effects on fish reproduction contributes to regulatory decision-making for endocrine-disrupting chemicals [5] [6].

  • Neural Development Research: this compound facilitates studies exploring organizational effects of estrogen on brain development and sexual differentiation of neural circuits. The compound allows researchers to investigate estrogen's role in regulating neurotrophic factors like BDNF without the confounding effects of gonad-derived hormones [7].

  • Compensatory Mechanism Investigation: The rapid transcriptional responses to this compound exposure provide insights into feedback mechanisms within the HPG axis. Studies reveal that steroidogenic genes are upregulated within hours of aromatase inhibition, illustrating the dynamic nature of endocrine compensation [5].

Technical Considerations and Limitations
  • Treatment Timing: The effectiveness of this compound in altering sexual differentiation is highly dependent on developmental stage at exposure. In chicken embryos, administration must occur before E6.0 (HH Stage 29) to achieve complete sex reversal, as this precedes the onset of CYP19A1 expression and estrogen synthesis in female gonads [3].

  • Species-Specific Sensitivity: Significant variations in response sensitivity exist across species. Researchers should conduct preliminary dose-range studies when working with new model organisms to establish appropriate concentrations.

  • Compensatory Responses: The rapid upregulation of steroidogenic genes following this compound exposure may partially counteract the inhibitory effects over time. Studies of longer duration should account for these adaptive responses in experimental design and data interpretation [5].

  • Off-Target Effects: At high concentrations, this compound may inhibit other cytochrome P450 enzymes. Appropriate controls and specificity validation through estrogen rescue experiments are recommended to confirm that observed phenotypes result specifically from aromatase inhibition.

Conclusion

This compound remains an invaluable research tool for manipulating estrogen signaling in embryonic systems across diverse vertebrate models. The protocols outlined in this document provide researchers with standardized methodologies for inducing specific estrogen-deficient states, enabling investigation of fundamental developmental processes dependent on estrogen signaling. The consistent effects observed across avian and fish models – including gonadal sex reversal, reproductive impairment, and molecular compensation – highlight the conserved role of estrogen in vertebrate development.

When implementing these protocols, researchers should carefully consider species-specific sensitivities, critical developmental windows, and appropriate validation methods to ensure interpretable results. The continuing utility of this compound in developmental biology, reproductive toxicology, and endocrine research underscores its value as a specific and potent pharmacological tool for deciphering estrogen function in embryonic systems.

References

Application Notes and Protocols for Fadrozole in Embryonic Development Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Fadrozole as a Research Tool

This compound is a potent, non-steroidal aromatase inhibitor used extensively in developmental biology research to investigate the role of estrogen synthesis in embryonic development. By inhibiting the cytochrome P450 enzyme aromatase (CYP19A1), this compound blocks the conversion of androgens to estrogens, creating an estrogen-deficient environment that enables researchers to study sexual differentiation, organogenesis, and the molecular mechanisms of endocrine disruption [1] [2].

This protocol provides detailed methodologies for using this compound in two key model organisms: chicken embryos for studying gonadal sex differentiation and zebrafish embryos for assessing developmental toxicity and endocrine disruption.

This compound Egg Injection Protocol for Chicken Embryos

Background and Application

The chicken embryo model is particularly valuable for studying gonadal sex differentiation in egg-laying vertebrates, where locally synthesized estrogen is required for ovarian development. This compound-induced sex reversal in genetically female (ZW) chicken embryos provides a powerful experimental setting to evaluate the process of supporting cell transdifferentiation and gonadal development [1].

Materials and Reagents
  • Fertilized chicken eggs (Gallus gallus domesticus)
  • This compound (≥ 98% purity, Novartis)
  • Phosphate-buffered saline (PBS)
  • Sterile syringes and needles (22-26 gauge)
  • Egg incubator (37.5°C, humidified conditions)
  • Microcapillary pipettes or specialized egg injection apparatus
  • Paraffin film or sterile tape for sealing injection sites
Detailed Injection Protocol
  • Egg Preparation and Incubation

    • Incubate fertilized eggs at 37.5°C under humid conditions with regular turning.
    • Stage embryos according to Hamburger and Hamilton (HH) developmental stages [1].
  • Drug Preparation

    • Prepare this compound solution in PBS at a concentration of 10 mg/mL.
    • Filter-sterilize the solution if necessary for long-term embryo survival.
  • Injection Procedure

    • At E3.5 (HH19), briefly remove eggs from incubator.
    • Create a small window in the shell if needed for injection access.
    • Inject 1 mg of this compound in 100 μL PBS into the egg [1].
    • For multiple injection experiments: Repeat injection at E6.5 (HH30) with an additional 1 mg this compound [1].
    • Seal the injection site with paraffin film or sterile tape.
    • Return eggs to incubator until harvesting at desired developmental stages.
  • Tissue Collection and Analysis

    • Harvest embryonic urogenital systems at E6.5 (HH30), E9.5 (HH35), or E12.5 (HH38) [1].
    • Process tissues for histological analysis, in situ hybridization, or immunohistochemistry using markers such as:
      • PAX2 (undifferentiated supporting cells)
      • Sertoli cell markers (e.g., SOX9, AMH)
      • Pre-granulosa cell markers (e.g., FOXL2, CYP19A1)

The experimental workflow for this protocol can be visualized as follows:

G Start Obtain fertilized chicken eggs Incubate Incubate at 37.5°C with humidity Start->Incubate Stage Stage embryos to E3.5 (HH19) Incubate->Stage Prepare Prepare this compound solution (10 mg/mL) Stage->Prepare Inject Inject 1 mg this compound in 100 µL PBS Prepare->Inject Optional Optional: Second injection at E6.5 (HH30) Inject->Optional Return Return to incubator Optional->Return Harvest Harvest tissues at E6.5, E9.5 or E12.5 Optional->Harvest Return->Harvest Analyze Perform histological and molecular analysis Harvest->Analyze

Key Findings and Expected Results
  • Genetic females (ZW) treated with this compound develop ovotestes containing both pre-granulosa cells and Sertoli cells [1].
  • PAX2-positive undifferentiated supporting cells persist in this compound-treated females, suggesting that supporting cell transdifferentiation involves a dedifferentiation phase [1].
  • The timing of this compound exposure is critical—maximum masculinization occurs when administered before the onset of gonadal sex differentiation at E6.0 [1].

This compound Water Exposure Protocol for Zebrafish Embryos

Background and Application

Zebrafish embryos are ideal for assessing the developmental toxicity of endocrine disruptors during early life stages. Their rapid development, transparency, and genetic tractability make them valuable for evaluating how this compound interferes with embryogenesis, gene expression, and apoptosis pathways [2] [3].

Materials and Reagents
  • Wild-type zebrafish (AB strain) embryos
  • This compound (≥ 98% purity, Sigma)
  • Embryo medium (standard zebrafish rearing solution)
  • 24-well culture plates or glass culture dishes
  • Incubator (28.5°C)
  • Stereomicroscope for developmental assessment
Detailed Exposure Protocol
  • Embryo Collection

    • Obtain freshly fertilized zebrafish embryos from brood stock.
    • Stage embryos at 2 hours post-fertilization (hpf) and select normally developing individuals [2].
  • Exposure Setup

    • Prepare this compound stock solutions in embryo medium at concentrations of 2, 10, 50, and 250 μg/L [2].
    • Transfer 20-30 embryos per experimental group to 24-well plates or culture dishes.
    • Add 2-5 mL of this compound solution per well to completely cover embryos.
    • Maintain control groups in embryo medium only.
  • Exposure Conditions

    • Incubate embryos at 28.5°C from 2 to 144 hpf with daily solution renewal [2].
    • Conduct all exposures in accordance with institutional animal ethics requirements.
  • Endpoint Assessment

    • Mortality: Record at 5, 10, 24, 48, 72, 96, 120, and 144 hpf [2].
    • Malformations: Assess somite development, heartbeat, and structural abnormalities.
    • Hatching rate: Monitor at expected hatching period (48-72 hpf).
    • Gene expression: Analyze expression of hormone receptors and apoptotic genes using qPCR.

The molecular pathways affected by this compound exposure in zebrafish embryos are summarized below:

G Fad This compound Exposure Aromatase Inhibits Aromatase (CYP19A1) Fad->Aromatase Estrogen Reduces Estrogen Synthesis Aromatase->Estrogen ESR1 Decreases esr1 expression Estrogen->ESR1 ESR2a Decreases esr2a expression Estrogen->ESR2a ESR2b Decreases esr2b expression Estrogen->ESR2b AR Alters ar expression Estrogen->AR p53 Decreases p53 expression ESR1->p53 cjun Decreases c-jun expression ESR1->cjun Apoptosis Disrupts Apoptotic Pathways ESR1->Apoptosis ESR2a->Apoptosis ESR2b->Apoptosis AR->Apoptosis Toxicity Developmental Toxicity and Malformations Apoptosis->Toxicity

Key Findings and Expected Results
  • Dose-dependent mortality and malformation rates in exposed embryos and larvae [2].
  • Significant alterations in heartbeat rate at 144 hpf in larvae exposed to this compound [2].
  • Downregulation of esr1, p53, and c-jun gene expression indicating disruption of estrogen signaling and apoptotic pathways [2].
  • Morphological abnormalities including somite defects and reduced hatching success [2].

Data Presentation and Analysis

Quantitative Summary of this compound Effects Across Model Systems

Table 1: Comparative Effects of this compound in Different Model Organisms

Parameter Chicken Embryo Zebrafish Embryo
Effective Concentration 1 mg per egg (single or double injection) [1] 2-250 μg/L water exposure [2]
Exposure Window E3.5 (HH19) before gonadal sex differentiation [1] 2-144 hours post-fertilization [2]
Key Morphological Effects Ovotestis formation in genetic females [1] Somite defects, heartbeat alterations, reduced hatching [2]
Molecular Markers Altered PAX2 persistence, altered Sertoli/pre-granulosa cell differentiation [1] Downregulation of esr1, p53, c-jun [2]
Primary Application Study of gonadal sex differentiation and supporting cell fate [1] Assessment of developmental toxicity and endocrine disruption [2]
Gene Expression Changes in Zebrafish Embryos

Table 2: Direction of Gene Expression Changes in Zebrafish Embryos After this compound Exposure [2]

Gene Symbol Gene Name Expression Direction Biological Function
esr1 Estrogen receptor α Downregulated Mediates estrogen signaling
esr2a Estrogen receptor β2 Downregulated Mediates estrogen signaling
esr2b Estrogen receptor β1 Downregulated Mediates estrogen signaling
ar Androgen receptor Variable changes Mediates androgen signaling
p53 Tumor protein p53 Downregulated Apoptosis regulation
c-jun AP-1 transcription factor Downregulated Cell proliferation and apoptosis

Troubleshooting and Technical Considerations

  • Optimizing Exposure Timing: In chicken embryos, this compound must be administered before aromatase activation at E6.0 for maximal effect on gonadal differentiation [1].

  • Dose-Response Relationships: Conduct preliminary range-finding experiments, as this compound effects are concentration-dependent and may vary between species and strains.

  • Genetic Sex Identification: In chicken studies, use PCR-based sexing methods to confirm genetic sex (ZW females vs ZZ males) since this compound treatment may alter gonadal phenotype [1].

  • Solution Stability: Prepare fresh this compound solutions for each experiment to ensure consistent potency, especially for water exposure studies with zebrafish.

  • Endpoint Selection: Combine morphological assessments with molecular analyses to comprehensively evaluate this compound's effects on developmental pathways.

Conclusion

This compound serves as a valuable experimental tool for investigating the role of estrogen in embryonic development across model organisms. The protocols outlined here for chicken and zebrafish embryos provide robust methodologies for studying gonadal sex differentiation, endocrine disruption, and developmental toxicity. Researchers should select the appropriate model system based on their specific research questions, with chicken embryos offering particular advantages for studying sexual differentiation and zebrafish providing a comprehensive system for assessing developmental toxicity and gene expression changes.

References

Fadrozole experimental male gynecomastia treatment protocols

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole Overview and Clinical Context

This compound is a selective, nonsteroidal aromatase inhibitor that works by reversibly binding to and inhibiting the cytochrome P450 heme moiety of the aromatase enzyme [1] [2]. This inhibition blocks the conversion of androgens to estrogens.

While it has been used for breast cancer treatment in some regions [1], its investigation for gynecomastia is part of a broader exploration of aromatase inhibitors for this condition. A key piece of clinical evidence comes from a study on a different aromatase inhibitor, anastrozole.

Trial Feature Details
Trial Design Randomized, double-blind, placebo-controlled trial [3]
Subjects 80 boys, aged 11-18, with persistent pubertal gynecomastia [3]
Intervention Anastrozole 1 mg once daily vs. placebo for 6 months [3]
Primary Outcome (Response) ≥50% reduction in total breast volume (combined breasts) measured by ultrasonography [3]
Key Efficacy Result 38.5% (anastrozole) vs. 31.4% (placebo); no statistically significant difference (odds ratio 1.513; 95% CI, 0.496-4.844; P = 0.47) [3]
Hormonal Change Median % change in testosterone/estradiol ratio: 166% (anastrozole) vs. 39% (placebo) [3]
Safety Outcome Well tolerated [3]

This study suggests that while aromatase inhibition can successfully alter the hormonal milieu, it may not be sufficient to reliably reduce breast tissue volume in pubertal gynecomastia.

Proposed Framework for Investigational Use

For researchers designing experimental protocols, here is a general framework based on existing evidence and this compound's pharmacology. This is a theoretical construct and must be validated pre-clinically.

G Start Patient Selection & Informed Consent A Baseline Assessment: - Hormone Panel (T, E2) - Breast Ultrasound Volume - Safety Labs Start->A B Intervention Phase: Oral this compound Administration (Dosage to be determined) A->B C Monitoring: - Regular Breast Exams - Hormone Level Checks - Adverse Event Tracking B->C C->B Ongoing D Endpoint Evaluation: - Change in Breast Volume (Ultrasound) - Hormone Ratio Normalization - Patient-Reported Outcomes C->D

Table 1: Potential Parameters for an Experimental Protocol

Category Considerations for Protocol Development
Patient Population Adult males with persistent idiopathic or drug-induced gynecomastia; exclude malignant or acute cases.
Dosage & Form Based on historical oncology use; oral administration at 1 mg or 2 mg, twice daily [1].
Treatment Duration Typically 3-6 months, with re-evaluation to assess response.
Primary Endpoints Objective: Change in breast glandular tissue volume via ultrasonography. Subjective: Patient satisfaction scores.
Key Safety Monitoring Potential side effects based on drug class: hot flashes, fatigue, joint pain, mild nausea, and potential impacts on cholesterol and bone density with long-term use [4]. Laboratory monitoring of liver enzymes may be warranted [4].

Key Insights for Research and Development

  • Specificity Consideration: this compound is a potent inhibitor of aromatase, but one of its enantiomers (FAD 286A) also shows inhibitory activity against aldosterone synthase (CYP11B2), albeit with lower selectivity [5]. This dual activity is a key consideration for both its potential repurposing and its side effect profile.
  • Market Context: A market report indicates that clinical trial data supporting this compound for male gynecomastia is an emerging area, suggesting that robust, publicly available protocols are still in development [6].

References

Fadrozole selectivity CYP11B2 versus CYP11B1 inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Inhibition Profile and Selectivity

The table below summarizes the key quantitative data on Fadrozole's interaction with its target enzymes.

Parameter CYP11B2 (Aldosterone Synthase) CYP11B1 (11β-Hydroxylase)
Inhibition Constant (IC₅₀) 1.6 nM (for FAD286A enantiomer) [1] 9.9 nM (for FAD286A enantiomer) [1]
Dissociation Constant (Kd) 370 nM [2] 9 nM [2]
Primary Enantiomer Bound (R)-fadrozole [2] [3] (S)-fadrozole [2] [3]
Experimentally Observed Selectivity Ratio (B1/B2) ~6 (for FAD286A) [1] -
Clinical Consequence of Non-Selectivity Target inhibition Suppressed cortisol production at efficacious doses [4]

Structural Basis for Selectivity

The high (93%) amino acid sequence identity between CYP11B2 and CYP11B1 makes selective inhibition difficult [2]. However, X-ray crystallography reveals the molecular details behind this compound's binding:

  • Identical Active Sites, Different Architectures: The residues lining the active site are identical between the two enzymes. However, the overall protein structures, particularly the helices forming the "roof" of the active site (F-G and A'-A), are repositioned. This creates distinct shapes and micro-environments in the binding pockets of each enzyme [2].
  • Opposite Enantiomer Preference: This structural rearrangement is why CYP11B2 preferentially binds the (R)-enantiomer of this compound, while CYP11B1 preferentially binds the (S)-enantiomer [2] [3]. The benzonitrile group of the inhibitor points toward different structural elements in each enzyme, leading to distinct binding interactions [2].

This relationship between the enzymes, their preferred enantiomers, and the inhibitor's structure can be visualized as follows:

fadrozole_binding This compound Racemic this compound (Mixture of R and S enantiomers) R_Enantiomer (R)-Fadrozole This compound->R_Enantiomer S_Enantiomer (S)-Fadrozole This compound->S_Enantiomer CYP11B2 CYP11B2 Target CYP11B1 CYP11B1 Off-Target R_Enantiomer->CYP11B2 Preferentially Binds S_Enantiomer->CYP11B1 Preferentially Binds

Experimental Protocols

In Vitro Assay for CYP11B2/B1 Inhibition

This cell-based assay measures the direct inhibitory effect of a compound on enzymatic activity.

  • 1. Principle: Human cells (e.g., renal leiomyoblastoma cells or adrenal cortex-derived NCI-H295R cells) are engineered to express recombinant human CYP11B2 or CYP11B1. The inhibition of enzyme activity by a test compound is quantified by measuring the decrease in steroid product formation [4] [5].
  • 2. Reagents & Cells:
    • Cell Line: Human renal leiomyoblastoma (ATCC CRL1440) or NCI-H295R cells [4] [5].
    • Expression System: Plasmid vectors for recombinant human CYP11B2 or CYP11B1 expression [4].
    • Substrates: 11-deoxycorticosterone (DOC) for CYP11B2; 11-deoxycortisol for CYP11B1.
    • Detection Method: LC-MS/MS or ELISA for quantifying aldosterone (CYP11B2 product) or cortisol (CYP11B1 product).
  • 3. Procedure:
    • Transfect cells with the CYP11B2 or CYP11B1 expression plasmid.
    • Pre-treat cells with varying concentrations of this compound (or vehicle control) for a set time.
    • Stimulate enzyme activity by adding the respective substrate.
    • Incubate for a defined period (e.g., 1-2 hours).
    • Collect cell culture supernatant.
    • Quantify aldosterone and cortisol levels using the chosen detection method.
  • 4. Data Analysis: Calculate the IC₅₀ value for each enzyme by plotting the inhibitor concentration against the percentage of enzyme activity. The selectivity ratio is calculated as IC₅₀(CYP11B1) / IC₅₀(CYP11B2) [1].
In Vivo Monkey Pharmacology Study

This protocol assesses the efficacy and selectivity of an inhibitor in a live animal model.

  • 1. Principle: Cynomolgus monkeys are dosed with the inhibitor and then challenged with synthetic ACTH (adrenocorticotropic hormone), which stimulates both aldosterone and cortisol production. Selective CYP11B2 inhibition will block the aldosterone response without affecting the cortisol surge [4].
  • 2. Animals: Cynomolgus monkeys (often 2 per dose group) [4].
  • 3. Dosing & Challenge:
    • Administer this compound (or a comparator like RO6836191) via oral gavage.
    • One hour post-dose, administer an intramuscular injection of Synacthen (ACTH analogue, 0.0145 mg/kg) [4].
  • 4. Sample Collection & Analysis:
    • Collect serial blood samples pre-dose and post-dose.
    • Measure plasma levels of: Aldosterone, Cortisol, and their precursors (11-deoxycorticosterone, 11-deoxycortisol) [4].
  • 5. Success Criteria: A selective ASI will show a dose-dependent suppression of aldosterone and a rise in its precursors (11-deoxycorticosterone, corticosterone), while the ACTH-induced cortisol response remains unchanged [4].

Troubleshooting Common Issues

  • Problem: Lack of Selectivity in Cellular Assays

    • Cause: The use of racemic this compound, which contains both the (R)- and (S)-enantiomers, leading to concurrent inhibition of both CYP11B2 and CYP11B1 [2].
    • Solution: Source or synthesize the isolated (R)-enantiomer (FAD286A) for experiments intended to target CYP11B2. Be aware that even the enantiomers show only moderate selectivity [1].
  • Problem: Inconsistent IC₅₀ Values

    • Cause: The allosteric effect of the redox partner, adrenodoxin. The binding of adrenodoxin to the proximal surface of CYP11B enzymes can alter inhibitor affinity in the active site on the distal side [6].
    • Solution: Ensure your in vitro assay system includes a physiologically relevant concentration of adrenodoxin to obtain accurate and reproducible inhibition data [6].
  • Problem: Compensatory Mechanisms in Chronic In Vivo Studies

    • Cause: Chronic inhibition of aldosterone synthesis can lead to sodium depletion and a strong compensatory activation of the renin-angiotensin system (RAS), which may confound experimental results [4].
    • Solution: In longer-term animal studies, consider implementing electrolyte supplementation or co-administration of an ACE inhibitor (e.g., lisinopril) to manage the RAS feedback loop and better isolate the direct effects of ASI [4].

References

Fadrozole adrenal insufficiency side effects

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Evidence on Adrenal Effects

The table below summarizes the key findings from clinical studies on fadrozole's endocrine effects.

Study Focus Reported Adrenal Effects Clinical Assessment & Relevance
Endocrine changes in breast cancer patients [1] Non-significant fall in aldosterone levels; Significant fall in plasma sodium:potassium ratio. Effects on aldosterone synthesis were deemed unlikely to be of clinical significance [1].
Therapeutic effects in advanced breast cancer [2] Analysis of safety in 80 patients. No serious adverse events reported; main side effects were nausea, hot flashes, and somnolence [2].

Mechanism of Action and Experimental Evidence

This compound is a potent, non-steroidal aromatase inhibitor. Its potential to affect adrenal steroidogenesis stems from the structural similarity between aromatase (CYP19) and other cytochrome P450 enzymes involved in adrenal steroid synthesis, such as aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) [3].

The following diagram illustrates the steroidogenic pathway and the reported inhibitory action of this compound.

fadrozole_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 11-Deoxycorticosterone\n(DOC) 11-Deoxycorticosterone (DOC) Progesterone->11-Deoxycorticosterone\n(DOC) CYP21A2 17-Hydroxyprogesterone 17-Hydroxyprogesterone Progesterone->17-Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone 11-Deoxycorticosterone\n(DOC)->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone CYP19 Aromatase Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol Estradiol Testosterone->Estradiol CYP19 Aromatase 17-Hydroxyprogesterone->Androstenedione CYP17A1 Inhibitor This compound CYP19\nAromatase CYP19 Aromatase Inhibitor->CYP19\nAromatase  Primary Target CYP11B1 CYP11B1 Inhibitor->CYP11B1  Reported Off-Target

  • Primary Target: this compound potently and selectively inhibits aromatase (CYP19), preventing the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [1] [4].
  • Reported Off-Target Effect: At least one in vitro study cited in the literature suggests that this compound (referred to as CGS 16949A) can also suppress aldosterone and cortisol production in human adrenal cells [4]. This is likely due to the inhibition of 11β-hydroxylase (CYP11B1), an enzyme crucial for the final steps of both cortisol and aldosterone synthesis [3] [1]. This interference can lead to the accumulation of precursors like 11-Deoxycorticosterone (DOC) and 17-Hydroxyprogesterone, which has been observed in clinical studies [1].

Troubleshooting Guide & FAQs

Q: My experimental data shows a drop in aldosterone in a model following this compound administration. Is this expected? A: Yes, this is a documented off-target effect. The available clinical evidence suggests the effect is mild and may not be clinically significant, but it should be monitored in your experimental system [1].

Q: What other parameters should I measure to assess adrenal impact? A: Beyond aldosterone, consider evaluating:

  • Electrolytes: Plasma sodium and potassium ratio [1].
  • Precursor Hormones: 11-Deoxycorticosterone (DOC) and 17-Hydroxyprogesterone, which may accumulate due to enzyme inhibition [1].
  • Glucocorticoid Pathway: Cortisol/corticosterone levels, as the off-target effect may also impact 11β-hydroxylase, which is involved in glucocorticoid synthesis [4].

Q: How can I confirm that the adrenal effects are specifically due to this compound and not a general stress response? A: Include appropriate control groups in your experimental design. Comparing the hormone profile of this compound-treated subjects to both vehicle controls and groups treated with a more selective modern aromatase inhibitor (if available for your model) can help isolate the compound-specific effect.

Q: Are there more specific inhibitors to avoid this issue? A: Yes. Drug development has progressed, and newer, highly specific aldosterone synthase inhibitors (ASIs) like baxdrostat are now designed to selectively target CYP11B2 while minimizing interaction with the closely related CYP11B1, thereby reducing the risk of disrupting cortisol synthesis [3]. For estrogen inhibition, third-generation aromatase inhibitors (e.g., letrozole, anastrozole, exemestane) have a more refined profile, though they are associated with different adverse events like musculoskeletal disorders [5] [6].

Conclusion

References

Fadrozole cardiovascular risk management

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole Cardiovascular Risk Profile

The primary cardiovascular concern identified for this compound is a statistically significant increase in fibrinogen levels. Other lipid and coagulation parameters showed no significant changes over a 24-month treatment period [1].

Parameter Category Specific Parameters Measured Significant Change Observed? (Over 24 Months) Clinical Conclusion
Lipid Parameters Total Cholesterol, Triglycerides, LDL, HDL, VLDL No [1] This compound did not adversely affect lipid profiles.
Coagulation Factors Antithrombin III, Protein C, Protein S No [1] This compound did not significantly alter these coagulation factors.
Acute Phase Reactant Fibrinogen Yes (P=0.011) [1] This is the only parameter that showed a significant increase.

Experimental Protocol for Cardiovascular Parameter Monitoring

For researchers monitoring these effects, here is a detailed methodology based on the cited study:

  • Study Population: Postmenopausal women with advanced breast carcinoma [1].
  • Treatment Regimen: Oral administration of this compound at 1.8 mg/day, 2.0 mg/day, or 4.0 mg/day [1].
  • Study Duration: 3 to 24 months, with a mean of 15.8 months [1].
  • Blood Parameter Analysis: Serial measurements of the parameters listed in the table above [1].
  • Statistical Analysis: A repeated measure analysis of variance (ANOVA) was applied to each cardiovascular variable to assess changes over time. Analyses were performed for each dose group individually and pooled over all groups [1].

This compound Cardiovascular Risk Assessment Workflow

fadrozole_cv_workflow This compound CV Risk Assessment Start Patient on this compound LipidCheck Monitor Lipid Parameters Start->LipidCheck CoagulationCheck Monitor Coagulation Factors Start->CoagulationCheck FibrinogenCheck Monitor Fibrinogen Level Start->FibrinogenCheck Result1 No significant change in lipids LipidCheck->Result1 Result2 No significant change in AT-III, Protein C/S CoagulationCheck->Result2 Result3 Significant Increase Observed FibrinogenCheck->Result3 Conclusion1 Conclusion: Low CV Risk from Lipid Changes Result1->Conclusion1 Conclusion2 Conclusion: Low CV Risk from Coagulation Changes Result2->Conclusion2 Conclusion3 Conclusion: Monitor as Potential CV Risk Factor Result3->Conclusion3

Key Management Recommendations

  • Primary Focus: Clinical attention should be directed toward monitoring fibrinogen levels during treatment, as it is the sole parameter showing a significant increase [1].
  • Overall Assessment: With the exception of fibrinogen, the current evidence does not suggest that this compound increases parameters associated with cardiovascular disease, supporting its relatively safe cardiovascular profile [1].

References

Optimizing Fadrozole treatment timing embryonic studies

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common experimental questions about using Fadrozole in embryonic studies:

  • What is the critical treatment window for sex reversal in chicken embryos? Treatment must occur before the onset of gonadal sex differentiation, which is around embryonic day 6 (E6) in chickens. The optimal time for a single injection is at E3.5 (HH Stage 19) to ensure the aromatase enzyme is inhibited before estrogen synthesis begins [1].

  • What happens if I administer this compound after the critical window? If injected after E6.0 (when aromatase gene expression and estrogen synthesis begin in genetic females), the masculinizing effects of this compound are significantly reduced or less marked [1].

  • Can a multi-dose strategy improve the degree of sex reversal? Yes, a multi-dose strategy can be more effective. One protocol involves an initial injection at E3.5 followed by a second injection at E6.5, with tissues collected for analysis at E9.5. This approach helps maintain aromatase inhibition throughout the critical differentiation period and can lead to a more complete supporting cell transdifferentiation [1].

  • My sex-reversed genetic females develop ovotestes instead of fully testes. Why? This is a common experimental outcome. Female embryos treated with this compound often develop ovotestes that contain a mixture of pre-granulosa cells, Sertoli cells, and PAX2-positive undifferentiated supporting cells. Research suggests that supporting cell transdifferentiation involves a dedifferentiation into a PAX2+ state, followed by redifferentiation towards the male lineage, which may not always complete fully [1].

  • Does this compound dosage affect embryo survival? Yes, dosage is critical for survival. In chicken studies, lower doses (e.g., 0.1 mg to 0.5 mg per egg) showed no significant difference in hatchability compared to controls. However, higher doses (1.0 mg and 1.3 mg) significantly reduced hatchability [2] [3].

Optimizing Treatment Timing and Dosage

The following table summarizes key findings on how treatment timing and dosage impact experimental outcomes in chicken embryos:

Aspect Key Finding Experimental Context Source
Critical Window Single injection at E3.5 (HH Stage 19) Chicken embryo (optimal for sex reversal) [1]
Late Treatment Effect Reduced masculinization after E6.0 (onset of estrogen synthesis) Chicken embryo [1]
Multi-Dose Protocol Initial injection at E3.5, second injection at E6.5 Chicken embryo (enhanced effect) [1]
Dosage & Survival > 0.5 mg per egg significantly reduces hatchability Chicken embryo (CAU3 egg-type) [2] [3]
Dosage & Sex Reversal Degree Higher doses (e.g., 1.3 mg) produce more complete testicular development and higher testosterone at 30 weeks Chicken embryo [2] [3]

Standard Experimental Protocols

Here is a detailed methodology for a standard this compound sex reversal experiment in chicken embryos, which you can adapt as needed.

1. Egg Injection Protocol [1]

  • Compounds: this compound (a non-steroidal aromatase inhibitor) or 17β-estradiol (for male-to-female reversal).
  • Vehicle: Phosphate-Buffered Saline (PBS) for this compound; 10% ethanol in sesame oil for 17β-estradiol.
  • Dosage:
    • For this compound: 1 mg dissolved in 100 µL of PBS per egg is a common dosage [1].
    • For 17β-estradiol: 0.1 mg in 100 µL of vehicle per egg [1].
    • Note: Dosage may require optimization based on your specific research objectives and chicken strain, as other studies use a range from 0.1 mg to 1.3 mg [2] [3].
  • Injection:
    • Timing: Inject into the air sac or albumin at E3.5 (Hamburger and Hamilton stage HH19) [1].
    • Controls: Include control groups injected with the vehicle only.
  • Incubation: Incubate eggs at 37.5°C under humid conditions [1].

2. Tissue Collection and Analysis [1]

  • Collection Timepoints: Urogenital systems are typically collected at various stages for analysis, such as E6.5 (HH30), E9.5 (HH35), or E12.5 (HH38), depending on the research focus [1].
  • Genetic Sex Determination:
    • Perform PCR on genomic DNA using primers for chicken sex chromosomes (e.g., CHD1 gene). Genetic females are ZW, and males are ZZ [1] [2].
  • Downstream Analysis:
    • Histology: Analyze gonad morphology and structure (e.g., presence of seminiferous cords or ovarian cortex) [1].
    • Gene Expression: Use in situ hybridization or immunofluorescence to examine markers like:
      • PAX2: Undifferentiated supporting cells [1].
      • SOX9 / AMH: Sertoli cells (testis) [1].
      • CYP19A1 (Aromatase): Pre-granulosa cells (ovary) [1].
    • Hormone Assay: Use Radioimmunoassay (RIA) or ELISA to measure serum/testicular concentrations of estradiol and testosterone [2].

Experimental Workflow Diagram

The diagram below visualizes the key stages of a standard this compound experiment in chicken embryos:

fadrozole_workflow This compound Experimental Workflow Start Fertilized Chicken Eggs (E3.5 / HH Stage 19) Treatment Treatment Injection • this compound in PBS • 17β-estradiol in vehicle • Vehicle control Start->Treatment Incubation Incubation 37.5°C with humidity Treatment->Incubation Collection Tissue Collection (e.g., E9.5, E12.5) Incubation->Collection Sexing Genetic Sexing (PCR for CHD1 gene) Collection->Sexing Analysis Downstream Analysis Sexing->Analysis Sub_Analysis Histological Analysis Gonad Morphology Analysis->Sub_Analysis Sub_Expression Gene Expression (Pax2, SOX9, CYP19A1) Analysis->Sub_Expression Sub_Hormone Hormone Assay (Estradiol, Testosterone) Analysis->Sub_Hormone

Troubleshooting Common Issues

Here are solutions for some typical problems encountered in these experiments:

  • Problem: Low Hatchability or High Embryo Lethality

    • Potential Cause: this compound dosage is too high.
    • Solution: Titrate the dosage. Consider using a lower dose range (e.g., 0.1 mg to 0.5 mg per egg) and ensure accurate injection technique to minimize physical damage [2] [3].
  • Problem: Incomplete or Variable Sex Reversal

    • Potential Cause 1: Injection was performed too late (after E6.0).
    • Solution: Strictly adhere to the E3.5 injection window and confirm embryonic staging using the Hamburger and Hamilton criteria [1].
    • Potential Cause 2: Single dose insufficient for complete reversal.
    • Solution: Implement a multi-dose protocol with a second injection at E6.5 to maintain effective aromatase inhibition [1].
  • Problem: Contamination or Infection After Injection

    • Potential Cause: Non-sterile techniques or reagents.
    • Solution: Ensure all solutions are filter-sterilized, and use proper aseptic techniques during the injection process. Clean the eggshell with 70% ethanol before injection.

References

Fadrozole side effects profile and management

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Here are answers to common questions about Fadrozole's effects and mechanisms.

Q1: What is the primary mechanism of action of this compound? this compound is a potent, non-steroidal inhibitor of the aromatase enzyme (CYP19A1) [1] [2] [3]. By inhibiting aromatase, it blocks the conversion of androgens (like testosterone and androstenedione) into estrogens (estradiol and estrone), leading to a reduction in estrogen levels in the body [2] [3]. It is also known to inhibit aldosterone synthase (CYP11B2) [1] [3], although this is typically considered an off-target effect in its primary use.

Q2: What are the common side effects associated with this compound in clinical use? The side effects are largely a consequence of lowered estrogen levels. In human clinical trials for breast cancer, the most frequently reported adverse effects were mild to moderate [4] [5]. The table below summarizes the clinical side effect profile.

Side Effect Incidence / Notes Associated Context
Hot Flashes [6] [5] 5-28% of patients [6] [5] Clinical breast cancer trials [6] [5]
Nausea & Vomiting [6] [4] [5] 13-15% of patients [4] [5]; often temporary [6] Clinical breast cancer trials [4] [5]
Fatigue [6] [5] ~8% of patients [5] Clinical breast cancer trials [5]
Joint Pain (Arthralgia) [6] Commonly reported [6] Clinical use [6]
Headache [6] Generally mild, but can be persistent [6] Clinical use [6]
Mood Changes [6] Including depression and anxiety [6] Clinical use [6]

Q3: Are there any serious or long-term side effects to consider? Yes, with prolonged use, more serious side effects can emerge that require monitoring [6].

  • Bone Density Loss (Osteoporosis): Estrogen is crucial for bone health. Long-term aromatase inhibition can lead to weakened bones and an increased risk of fractures. Management strategies include bone density scans, and calcium and vitamin D supplementation [6].
  • Increased Cholesterol Levels: Some patients may experience elevated cholesterol, necessitating regular monitoring of lipid profiles and potential interventions [6].
  • Liver Function Abnormalities: Regular monitoring of liver enzymes is recommended to detect potential hepatic issues [6].

Q4: Have any unexpected or adverse effects been observed in preclinical models? Yes, research has revealed important context-dependent effects. A 2023 study on rats with inflamed colons found that the aldosterone synthase inhibitor FAD286 (an enantiomer of this compound) aggravated intestinal inflammation [7]. Contrary to the expected inhibition, it increased colonic aldosterone concentration and worsened macroscopic and histological signs of inflammation, lowered body weight gain, and increased gut permeability [7]. This suggests that the effects of this compound can be complex and highly dependent on the physiological context, such as pre-existing inflammatory conditions [7].

Experimental Considerations & Troubleshooting

This section addresses potential challenges and methodological insights for researchers using this compound in experimental settings.

Q5: How can I confirm and quantify this compound's aromatase inhibition in my experiment? You can measure the success of aromatase inhibition by tracking specific biomarkers. A well-established method, used in fish models, involves measuring the following endpoints [8]:

  • Ex vivo ovarian 17β-estradiol (E2) production: A significant reduction is a direct indicator of successful aromatase inhibition [8].
  • Plasma E2 concentrations: This systemic measurement should also show a marked decrease [8].
  • Ovarian gene expression: Use QPCR to track changes in the expression of genes involved in steroidogenesis (e.g., cyp19a1a, star, cyp11a) as part of the compensatory response to inhibition [8].

Q6: What is a typical experimental dosing protocol for in vivo studies? Dosing depends on the model organism and research objectives. The table below outlines protocols from published studies.

Model Organism Dosing Regimen Key Experimental Observations

| Fathead Minnow (Fish) [8] | Waterborne exposure to 5 or 50 μg/L [8] | - Significant reduction in ex vivo E2 production within 2-6 hours [8]

  • Compensatory upregulation of steroidogenic gene expression within 24 hours [8] | | Rat (Preclinical Inflammation Model) [7] | 30 mg/kg/day via subcutaneous injection [7] | - Aggravation of DSS-induced colitis [7]
  • Increased colonic permeability [7] | | Human (Breast Cancer Clinical Trial) [4] [5] | 0.5 - 2 mg orally, twice daily [4] | - Effective estrogen suppression with a manageable side effect profile [4] [5] |

Q7: The experimental results are inconsistent with expected aromatase inhibition. What could be wrong? Consider these potential issues based on known biology:

  • Compensatory Upregulation: The hypothalamic-pituitary-gonadal (HPG) axis has feedback loops. Initial aromatase inhibition can trigger a compensatory increase in the expression of aromatase and other steroidogenic genes, which may partially counteract the drug's effect over time [8]. Ensure your experimental timeline accounts for this dynamic response.
  • Off-Target Effects: Remember that this compound can also inhibit aldosterone synthase (CYP11B2) [1] [3]. In models where the renin-angiotensin-aldosterone system (RAAS) is active, this could lead to confounding physiological results.
  • Model-Specific Responses: As the rat colitis study showed, the pathophysiological context (e.g., inflammation) can dramatically alter the drug's effects [7]. The baseline health and specific physiology of your model system are critical.

Pathway and Workflow Visualizations

The following diagrams summarize the key mechanistic and experimental information.

fadrozole_pathway This compound This compound Aromatase_Inhibition Aromatase_Inhibition This compound->Aromatase_Inhibition CYP11B2_Inhibition CYP11B2_Inhibition This compound->CYP11B2_Inhibition Reduced_Estrogen Reduced_Estrogen Aromatase_Inhibition->Reduced_Estrogen Leads to Common_Side_Effects Common Side Effects • Hot Flashes • Fatigue • Joint Pain • Nausea Reduced_Estrogen->Common_Side_Effects Causes Serious_LongTerm_Effects Serious Long-Term Effects • Bone Density Loss • Increased Cholesterol Reduced_Estrogen->Serious_LongTerm_Effects Causes with prolonged use Altered_Aldosterone Altered_Aldosterone CYP11B2_Inhibition->Altered_Aldosterone In adrenal gland Preclinical_Intestinal_Effects Preclinical Findings • Worsened Inflammation • Increased Gut Permeability Altered_Aldosterone->Preclinical_Intestinal_Effects In inflamed colon model

experimental_workflow Start Define Experimental Aim Select_Model Select Model Organism Start->Select_Model Design_Dosing Design Dosing Protocol • Route • Concentration • Duration Select_Model->Design_Dosing Based on model Administer_Compound Administer this compound Design_Dosing->Administer_Compound Measure_Primary_Endpoints Measure Primary Endpoints • Plasma/ Tissue E2 levels • Target Gene/Protein Expression • Phenotypic Response Administer_Compound->Measure_Primary_Endpoints Post-treatment Analyze_Compensation Analyze for Compensation • Check for upregulation of target gene (e.g., cyp19a1a) • Broader transcriptomic analysis Measure_Primary_Endpoints->Analyze_Compensation If results are unexpected Review_Context Review Model Context • Check for pre-existing conditions (e.g., inflammation) • Consider off-target effects (e.g., on aldosterone pathway) Analyze_Compensation->Review_Context Consider model physiology

References

Fadrozole lack of selectivity adrenal toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole's Mechanism and Lack of Selectivity

This compound is a non-steroidal, reversible (Type II) aromatase inhibitor that binds to the cytochrome P450 heme moiety [1]. Its primary target is aromatase (CYP19A1), the enzyme responsible for converting androgens like androstenedione and testosterone into estrogens such as estrone and estradiol [2] [3].

However, this compound also inhibits Cytochrome P450 11B1 (CYP11B1), which is 11β-hydroxylase [2]. This enzyme is crucial for the final steps of cortisol and corticosterone synthesis [2]. The inhibition of CYP11B1 is a well-documented off-target effect.

The following diagram illustrates the key steroidogenic pathways affected by this compound.

G Androstenedione Androstenedione Estrone Estrone Androstenedione->Estrone Aromatase (CYP19A1) Testosterone Testosterone Estradiol Estradiol Testosterone->Estradiol Aromatase (CYP19A1) 11-Deoxycortisol 11-Deoxycortisol Cortisol Cortisol 11-Deoxycortisol->Cortisol 11β-Hydroxylase (CYP11B1) 11-Deoxycorticosterone 11-Deoxycorticosterone Corticosterone Corticosterone 11-Deoxycorticosterone->Corticosterone 11β-Hydroxylase (CYP11B1) Aldosterone Aldosterone Corticosterone->Aldosterone Aldosterone Synthase (CYP11B2) Inhibitor This compound Aromatase\n(CYP19A1) Aromatase (CYP19A1) Inhibitor->Aromatase\n(CYP19A1) Inhibits 11β-Hydroxylase\n(CYP11B1) 11β-Hydroxylase (CYP11B1) Inhibitor->11β-Hydroxylase\n(CYP11B1) Inhibits

Quantitative Data on Enzyme Inhibition and Hormonal Changes

The following table summarizes key experimental findings from clinical and preclinical studies on the endocrine effects of this compound, highlighting its impact on both estrogen levels and adrenal steroids.

Study Model / Context Key Findings on Estrogen Suppression Key Findings on Adrenal Effects

| Postmenopausal Breast Cancer Patients (Clinical Trial) [4] | Oestrone: Significant dose-related suppression. Oestradiol & Oestrone Sulphate: Substantial falls, but pattern over time (significant rise at 3 months for oestradiol). | Aldosterone: Statistically non-significant median decrease of 125 pmol/L. 17-Hydroxyprogesterone & Androstenedione: Significant increases. Sodium:Potassium Ratio: Significant decrease. | | Human Adrenocortical Cells (NCI-H295R) [5] | Not the focus of this in vitro study. | Aldosterone: Angiotensin II-induced production was inhibited, with max effect at 10 nM. Corticosterone & Cortisol: Reduced at higher FAD286 concentrations (>10 nM). Pregnenolone, Progesterone, 17-OH-Progesterone: Unaffected. |

Experimental Protocol: Assessing Adrenal Impact In Vitro

This methodology is adapted from a study that used liquid chromatography-tandem mass spectrometry (LC-MS/MS) to evaluate the impact of FAD286 (the active enantiomer of this compound) on the steroid hormone profile in human adrenocortical cells [5].

Objective

To characterize the concentration-dependent effects of this compound on aldosterone and glucocorticoid production in the NCI-H295R human adrenocortical cell line.

Materials
  • Cell Line: NCI-H295R human adrenocortical carcinoma cells.
  • Test Compound: FAD286 (the active enantiomer of this compound). Prepare a stock solution in an appropriate solvent like DMSO.
  • Stimulant: Angiotensin II (Ang II).
  • Key Equipment: Cell culture facility, LC-MS/MS system for steroid hormone quantification.
Procedure
  • Cell Culture and Seeding: Maintain NCI-H295R cells under standard conditions. Seed cells into multi-well plates and allow them to adhere.
  • Pre-treatment and Stimulation:
    • Pre-treat cells with a range of FAD286 concentrations (e.g., from 1 nM to 1000 nM) for a set period.
    • Stimulate the cells with a known concentration of Angiotensin II (e.g., 100 nM) to upregulate aldosterone synthase and boost aldosterone production. Include controls (e.g., vehicle control, Ang II-only control).
  • Sample Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture medium for steroid hormone analysis.
  • Hormone Quantification:
    • Use a sensitive method like LC-MS/MS to measure steroid levels in the medium.
    • Key analytes should include aldosterone, corticosterone, and cortisol.
  • Data Analysis:
    • Plot hormone concentrations against the log of the FAD286 concentration.
    • The results are expected to show a maximal inhibition of Ang II-induced aldosterone production at a low nanomolar concentration (e.g., 10 nM).
    • At higher concentrations (e.g., >10 nM), observe a parallel reduction in corticosterone and cortisol, indicating progressive inhibition of 11β-hydroxylase (CYP11B1) [5].

Frequently Asked Questions (FAQs)

Q1: Does the adrenal toxicity of this compound have clinical significance in patients? In clinical trials for breast cancer, the effects on aldosterone, while statistically detectable through changes in the sodium:potassium ratio, were generally deemed not clinically relevant for most patients [4]. However, the potential for electrolyte imbalance exists and should be monitored, especially in pre-clinical models where higher doses or different species are used.

Q2: How does the lack of selectivity impact my in vivo research data? The inhibition of 11β-hydroxylase can lead to a build-up of steroid precursors like 11-deoxycortisol and 11-deoxycorticosterone [4]. This can confound the interpretation of endocrine endpoints. Observed physiological changes may not be solely due to aromatase inhibition (and thus estrogen reduction) but could also be influenced by altered glucocorticoid and mineralocorticoid pathways. It is critical to measure a broader panel of steroid hormones when using this compound.

Q3: Are there more selective alternatives to this compound for aromatase inhibition? Yes, third-generation aromatase inhibitors like letrozole and anastrozole were developed to have higher selectivity for aromatase and reduced affinity for other cytochrome P450 enzymes [1]. For many research applications, these may be preferable to minimize confounding adrenal effects.

References

Fadrozole dosing schedule optimization

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole Dosing Schedules & Key Data

The table below summarizes quantitative data on this compound dosing from human and animal studies, which can be used as a reference for experiment design.

Subject / System Dose & Schedule Key Findings & Context
Postmenopausal Women (Clinical Trial) 0.3 mg, 1.0 mg, and 2.0 mg orally, every 12 hours for 5 days each [1]. Steady-state pharmacokinetics were dose-proportional. Oral clearance was linked to body weight [1].
Postmenopausal Women with Breast Cancer (Clinical Trial) 1.8 - 4.0 mg total daily dose, split into either two (BID) or three (TID) administrations [2]. Doses as low as 1.8-2.0 mg daily effectively blocked aromatase without clinical mineralocorticoid or glucocorticoid deficiency [2].
Fathead Minnow (Fish) - Water Exposure 5 or 50 µg/L in water for various durations (0.5 to 24 hours) [3] [4] [5]. A reduction in estradiol (E2) production was observed as early as 2 hours at 50 µg/L and 4 hours in plasma E2 at both concentrations [3] [5].

Detailed Experimental Protocol: Fish Exposure Model

For researchers using animal models, here is a detailed methodology from a study on female fathead minnows, which can be adapted for similar experimental systems [3] [4].

  • Chemical Preparation: A solvent-free stock solution of this compound was prepared in filtered and UV-sterilized lake water. This was then diluted to achieve the desired nominal concentrations (e.g., 5 and 50 µg/L) [3] [4].
  • Exposure System Setup:
    • Tanks: Glass aquaria (20 L) were divided into three sections using nylon mesh screens. Each tank contained 10 L of control water or this compound solution [3] [4].
    • Flow-through System: A continuous flow of the this compound solution was maintained at approximately 45 mL/min. The system was initiated 48 hours before introducing fish to ensure equilibrium test concentrations were reached [3] [4].
  • Animal Exposure: Two reproductively mature female fathead minnows were placed into each tank section. Sampling times were staggered to allow for precise measurement of exposure durations (e.g., 0.5, 1, 2, 4, 6, 12, 24 hours) [3] [4].
  • Endpoint Sampling:
    • Blood Collection: Fish were euthanized, and blood was drawn from the caudal vasculature using heparinized tubes. Plasma was separated by centrifugation and stored at -80°C for subsequent 17β-estradiol (E2) analysis [3] [4].
    • Ovary Collection: Ovaries were removed and weighed to calculate the gonadosomatic index. They were then sectioned for various analyses [3] [4].
    • Ex Vivo Steroid Production: Ovarian tissue was used to measure the production of E2 and testosterone (T) in a controlled incubation [3] [5].
    • Gene Expression Analysis: Ovarian mRNA expression of genes (e.g., cyp19a1a, star, cyp11a) was quantified using QPCR. Broader gene expression was also examined using microarrays [3] [5].

Troubleshooting Guide & FAQs

Based on common research scenarios and the gathered literature, here are some anticipated issues and their evidence-based solutions.

FAQ 1: Why am I not observing a reduction in estrogenic activity in my in vivo model?

  • Potential Cause: Delayed or Insufficient Exposure
    • Evidence: In fathead minnows, a significant reduction in ex vivo E2 production was not observed until 2 hours of exposure to 50 µg/L, and plasma E2 reduction took 4 hours [3] [5]. Ensure your exposure duration and concentration are sufficient to achieve effective tissue concentrations.
  • Potential Cause: Compensatory Upregulation
    • Evidence: Studies in fish show that within the first 24 hours of this compound exposure, the organism can rapidly upregulate the expression of other steroidogenic genes (e.g., star, cyp11a) as a compensatory mechanism [3] [5]. Consider measuring these transcripts to determine if a compensatory response is masking the initial inhibitory effect.

FAQ 2: How specific is this compound's effect at my chosen dose?

  • Recommendation: Verify Specificity for Non-Target Enzymes
    • Evidence: Human clinical studies indicate that at lower doses (e.g., 1.8-2 mg/day), this compound selectively inhibits aromatase. However, higher doses can inhibit other cytochrome P450 enzymes involved in aldosterone and cortisol synthesis (e.g., C11-hydroxylase) [2]. If your study also monitors endpoints related to stress or mineral balance, it is crucial to confirm that your dosing regimen does not affect these other pathways.

FAQ 3: What are the key pharmacokinetic properties to consider when designing a dosing schedule?

  • Key Factor: Dose Proportionality and Clearance
    • Evidence: In humans, this compound exhibits dose-proportional pharmacokinetics at steady state for doses between 0.3 mg and 2.0 mg. Its oral clearance is dependent on body weight, which is an important consideration for interspecies scaling or studies involving models of different sizes [1].

Mechanism & Experimental Workflow Diagrams

The following diagrams illustrate the core mechanism of this compound and a generalized experimental workflow based on the protocols.

Diagram 1: Aromatase Inhibition by this compound

This diagram shows how this compound disrupts estrogen synthesis at the molecular level.

mechanism Androgens Androgens Aromatase Aromatase Androgens->Aromatase  Conversion Estrogens Estrogens Aromatase->Estrogens This compound This compound This compound->Aromatase  Competitive Inhibition

Diagram 2: In Vivo Exposure & Sampling Workflow

This flowchart outlines the key steps for conducting an in vivo this compound exposure study, as detailed in the experimental protocol.

workflow cluster_analysis Key Analyses Prep Prepare this compound Solution Equil Equilibrate System (48 hrs) Prep->Equil Expose Introduce Subjects Equil->Expose Sample Sample at Timepoints Expose->Sample Analyze Analyze Endpoints Sample->Analyze Plasma Plasma Estradiol Sample->Plasma ExVivo Ex Vivo Steroidogenesis Sample->ExVivo GeneExp Gene Expression (QPCR) Sample->GeneExp

References

Overcoming Fadrozole limitations with dual inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole Limitations & Dual Inhibitor Advantages

Q: What are the primary limitations of this compound that necessitate the development of new dual inhibitors?

A: The key limitation of This compound is its lack of selectivity for aromatase (CYP19A1) over other cytochrome P450 enzymes, particularly aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1) [1] [2]. This poor selectivity can lead to off-target effects, disrupting adrenal steroid hormone synthesis [3]. In contrast, modern dual inhibitors are designed to specifically target both aromatase and aldosterone synthase to treat breast cancer while mitigating cardiovascular risks [1].

The table below summarizes and compares the key characteristics:

Feature This compound (2nd Gen AI) Modern Dual Inhibitor (e.g., Compound X21)
Primary Target Aromatase (CYP19A1) [2] Aromatase (CYP19A1) & Aldosterone Synthase (CYP11B2) [1]
Selectivity Low selectivity; inhibits CYP11B1, affecting cortisol/aldosterone synthesis [1] [2] High selectivity for CYP19A1/CYP11B2; minimal inhibition of CYP11B1 [1]
Key Limitation Inhibition of aldosterone/cortisol biosynthesis risks adrenal insufficiency [1] [3] Designed to overcome this by preserving cortisol synthesis, improving safety [1]
Cardiovascular Risk May contribute to risk via estrogen suppression and potential aldosterone imbalance [1] Aims to reduce cardiovascular risk by controlling aldosterone levels during estrogen suppression [1]
Reported IC₅₀ (Aromatase) Information not available in search results 2.3 nM [1]
Reported IC₅₀ (Aldosterone Synthase) Information not available in search results 29 nM [1]

Q: What is the biological rationale behind developing dual aromatase and aldosterone synthase inhibitors?

A: The rationale is based on the estrogen-aldosterone link in postmenopausal breast cancer therapy [1]. Aromatase Inhibitors (AIs) used for treatment cause estrogen deficiency, which in turn dysregulates the Renin-Angiotensin-Aldosterone System (RAAS), leading to increased aldosterone levels [1]. Elevated aldosterone is a major driver of cardiovascular diseases (e.g., hypertension, heart failure). A dual inhibitor manages breast cancer by suppressing estrogen production while simultaneously blocking the rise in aldosterone, thereby potentially reducing associated cardiovascular complications [1].

The following diagram illustrates this central relationship and the therapeutic strategy:

G AI_Treatment Aromatase Inhibitor (AI) Treatment EstrogenDeficiency Estrogen Deficiency AI_Treatment->EstrogenDeficiency RAAS_Activation Activation of RAAS EstrogenDeficiency->RAAS_Activation AldosteroneIncrease Increased Aldosterone RAAS_Activation->AldosteroneIncrease CVD_Risk Increased CVD Risk AldosteroneIncrease->CVD_Risk DualInhibitor Dual CYP19A1/CYP11B2 Inhibitor EstrogenSuppression Suppressed Estrogen DualInhibitor->EstrogenSuppression Inhibits Aromatase AldosteroneControl Controlled Aldosterone DualInhibitor->AldosteroneControl Inhibits Aldosterone Synthase TherapeuticGoal Therapeutic Goal: Cancer Treatment + CVD Risk Reduction EstrogenSuppression->TherapeuticGoal AldosteroneControl->TherapeuticGoal

Experimental Protocols & Workflows

Q: What is a standard workflow for evaluating the dual inhibitory activity of a new compound?

A: A comprehensive evaluation involves a combination of in silico analysis and in vitro biological assays [1]. The workflow generally follows these stages, often performed iteratively:

G Lib Compound Library Comp Computational Analysis (Ligand-based similarity, Docking to CYP19A1 & CYP11B2) Lib->Comp Screen In Vitro Enzymatic Assays (Measure IC₅₀ vs. CYP19A1 & CYP11B2) Comp->Screen Select Selectivity Screening (vs. CYP11B1, CYP3A4, CYP1A2) Screen->Select Cell Cellular Assays (Antiproliferative activity on ER+ MCF-7 cells, Pro-apoptotic effect) Select->Cell Safe Safety Profiling (Cytotoxicity on normal cells, hERG/Nav1.5 cardiotoxicity) Cell->Safe

Q: Can you provide a detailed methodology for the molecular docking analysis of potential inhibitors?

A: Yes, here is a protocol based on current practices [1] [3]:

  • 1. Protein Preparation:

    • Obtain the crystal structures of the target enzymes (e.g., Aromatase/CYP19A1, PDB code 3EQM).
    • In a molecular modeling environment, remove water molecules and co-crystallized ligands.
    • Add polar hydrogen atoms and assign appropriate protonation states to key residues (e.g., Asp309 in aromatase).
    • Perform energy minimization to relieve any steric clashes.
  • 2. Ligand Preparation:

    • Draw or obtain the 3D chemical structure of the test compound (e.g., benzylimidazole derivatives).
    • Perform geometry optimization using quantum chemical methods (e.g., at the B3LYP/6-31G(d) level of theory) to obtain a stable, low-energy conformation [3].
  • 3. Docking Simulation:

    • Define the binding site around the crystallized ligand or the known active site residues.
    • Run the docking algorithm (e.g., AutoDock Vina, Glide) to generate multiple binding poses.
    • Set the number of poses and scoring function parameters according to the software's documentation.
  • 4. Analysis of Results:

    • Analyze the docking score (binding affinity in kcal/mol) for each pose.
    • Identify key molecular interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the ligand and amino acid residues (e.g., Met374, Ala306, Val370, and the heme group in aromatase) [3].
    • Compare the binding mode of novel compounds with established inhibitors (e.g., Anastrozole) to infer potential efficacy and mechanism [1] [3].

Troubleshooting Common Experimental Issues

Q: During enzymatic assays, we see high background noise or inconsistent IC₅₀ values. What could be the cause?

A: This is a common challenge. Please verify the following:

  • Compound Solubility and Stability: Ensure your inhibitor is fully dissolved in DMSO or buffer and is stable throughout the assay duration. Precipitated compound can lead to highly variable results.
  • Enzyme Activity Validation: Confirm the activity of your enzyme batches using a known, potent control inhibitor (e.g., Letrozole for aromatase). Run a positive control with every assay plate.
  • Cofactor Concentration: Aromatase and aldosterone synthase are cytochrome P450 enzymes that require NADPH as a cofactor [3]. Inconsistent or insufficient NADPH levels will directly lead to erratic enzyme activity and unreliable inhibition data.
  • Control for Non-Specific Binding: Use low-binding plates and tubes if your compound is lipophilic.

Q: Our dual inhibitor shows excellent enzymatic inhibition but poor cellular efficacy in MCF-7 proliferation assays. How can we investigate this?

A: A disconnect between enzymatic and cellular activity often points to compound-specific issues.

  • Check Cellular Uptake: The compound might have poor membrane permeability. Consider designing a more cell-permeable analog or using a functional assay to confirm intracellular target engagement.
  • Investigate Off-Target Effects: The compound could be affecting other pathways. Use transcriptomics or proteomics to profile its broader effects.
  • Verify Mechanism of Action: In the case of steroidal or irreversible inhibitors (like Exemestane), remember that enzyme inactivation is time-dependent and may require pre-incubation, and the inactivated enzyme complex is cleared by proteasomes [4] [3]. The cellular effect might therefore be delayed.
  • Confirm Pathway Modulation: As seen with compound X21, validate that the compound is indeed modulating the intended pathways, for example, by measuring the downregulation of mTOR phosphorylation via the PI3K/Akt/mTOR axis [1].

References

Fadrozole combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Documented Combination Therapies

The table below summarizes key combination therapies involving fadrozole that have been investigated in clinical and preclinical studies.

Combination Partner Context/Condition Reported Efficacy/Outcome Key Findings / Notes
Tamoxifen [1] Postmenopausal recurrent breast cancer (Clinical Trial) 60% response rate (6 out of 10 eligible cases) Combined administration produced a good response; significant decreases in blood estrogens observed.
Cyclophosphamide, Doxifluridine (5'-DFUR) [2] Stage T4N3M1 Advanced Breast Cancer (Case Report) Achieved Complete Response (CR) CR maintained for 3 years, 10 months after other treatments failed. MPA was part of an earlier, discontinued regimen due to side effects.
Leuprorelin Acetate (GnRH agonist) [3] Breast Cancer Cell Line (SK-BR-3) (Preclinical) Potent inhibition of aromatase activity and cell proliferation Suggests a potential new treatment for pre- and postmenopausal patients.
Medroxyprogesterone Acetate (MPA) [2] Stage T4N3M1 Advanced Breast Cancer (Case Report) Bone metastases reduced Treatment was discontinued after 4 months due to side effects (acute lower limb obstruction).

Limitations and Important Considerations

Based on the available information, here are critical points to consider for your research:

  • Generational Context: this compound is a second-generation aromatase inhibitor [4] [5]. Third-generation inhibitors (e.g., letrozole, anastrozole, exemestane) are now more widely used in clinical practice due to their superior efficacy and tolerability profiles [4].
  • Outdated Clinical Protocols: The clinical studies for this compound are from the early 2000s or earlier. Modern clinical protocols would utilize newer agents.
  • Preclinical & Research Use: this compound remains highly valuable in preclinical research, particularly as a model aromatase inhibitor in ecological and toxicological studies (e.g., using fish models) to understand endocrine disruption [6] [7].
  • Combination Therapy Caution: While the combinations in the table showed promise, a review notes that early studies combining this compound with tamoxifen did not consistently provide additional anti-tumor activity [4].

Experimental Workflow for Preclinical Research

For scientists designing in vitro or in vivo experiments based on existing literature, the following workflow outlines a general approach for studying this compound combinations.

cluster_model Model System Selection cluster_endpoints Example Efficacy Endpoints Start Define Research Objective (e.g., Assess synergy, overcome resistance) A Literature Review & Experimental Design Start->A B Select Model System A->B C Establish Mono-Therapy Baselines B->C M1 In Vitro Cell Line (e.g., SK-BR-3 [3]) M2 In Vivo Model (e.g., Zebrafish [7]) D Apply Combination Treatment C->D E Measure Efficacy Endpoints D->E F Analyze Data for Synergy E->F E1 Cell Proliferation (BrdU Assay [3]) E2 Aromatase Activity (3H2O Release Assay [3]) E3 Fecundity & Vitellogenin (Fish FSTRA [7]) E4 Proteomic/Genomic Analysis (Shotgun Proteomics [7]) End Interpret Results & Plan Follow-up F->End

References

Fadrozole compared exemestane potency selectivity

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole vs. Exemestane: At a Glance

Feature This compound Exemestane
Generation Second-generation AI [1] [2] Third-generation AI (steroidal inactivator) [3] [4] [2]
Mechanism of Action Reversible, competitive inhibitor (Type II) [2] Irreversible, mechanism-based inactivator (Type I) [5] [2] [6]
Selectivity Less selective; inhibits cortisol & aldosterone production [1] [2] Highly selective for the aromatase enzyme [4] [2]
Approval Status Approved in Japan; not in the U.S. [2] Approved for clinical use in the U.S. and many other countries [4] [2] [6]
Clinical Use Largely superseded by third-generation AIs [4] Currently a cornerstone for treating postmenopausal breast cancer [6]

Detailed Comparative Analysis

Mechanism of Action and Selectivity

The fundamental difference lies in how these drugs inhibit the aromatase enzyme.

  • Exemestane: As a steroidal inactivator, its structure mimics the natural substrate, androstenedione [4]. It binds irreversibly to the aromatase enzyme's substrate-binding pocket, leading to its permanent deactivation, which is why it is often termed a "suicide inhibitor" [3] [6]. This irreversible action may contribute to a lack of complete cross-resistance with other AIs [6].
  • This compound: As a non-steroidal inhibitor, it reversibly binds to the cytochrome P450 component of the aromatase enzyme [2]. Its binding is competitive, and its effects can be reversed. A significant drawback is its relative lack of specificity; it has been shown to inhibit the production of other steroids like cortisol and aldosterone, which can lead to unwanted side effects [1] [2].
Potency and Efficacy

While direct head-to-head clinical trials in advanced breast cancer are lacking in the search results, the available data strongly supports the superior profile of third-generation agents.

  • Biochemical Potency: Third-generation AIs, including Exemestane, reproducibly cause ≥98% aromatase inhibition in humans, a benchmark of high potency [3]. This compound, a second-generation AI, shows lower inhibition levels (around 92.6%) [3] [2].
  • Clinical Efficacy: In clinical trials for metastatic breast cancer, Exemestane demonstrated superior efficacy to megestrol acetate, improving median survival and time to tumor progression [4]. Although This compound showed similar activity to tamoxifen or megestrol in the metastatic setting, comparative data indicated no advantage over more potent AIs like letrozole [1].

Key Experimental Data and Protocols

The following table outlines methodologies from key studies that established the inhibitory profiles of these drugs.

Assay Type Key Protocol Details Findings & Relevance
In Vitro Aromatase Inhibition (JEG-3 Cells) [5] JEG-3 cells incubated with each AI at 10x IC50 concentration. Aromatase activity measured after drug removal. Exemestane showed residual inhibition after removal. This compound/Fadrozole-class reversible inhibitors lost effect immediately, suggesting a potential therapeutic advantage for Exemestane [5].
In Vivo Whole-Body Aromatase Inhibition [3] Use of tracer methods to calculate whole-body aromatase inhibition in postmenopausal women. Confirmed that third-generation AIs (Exemestane, anastrozole, letrozole) achieve ≥97% inhibition. Second-gen AIs (this compound, formestane) show ~92% inhibition, establishing a clear potency difference [3].
Cell Proliferation (MCF-7aro cells) [2] Use of MCF-7 breast cancer cells transfected with the aromatase gene to test anti-proliferative effects. Exemestane IC50: 5.6 nM. This compound IC50: 50 pM (0.05 nM). *Note: Lower IC50 indicates higher potency; this in vitro data suggests this compound is very potent, though its clinical profile is limited by selectivity issues [2].

Mechanism of Action Pathway

The diagram below illustrates the key difference in how Exemestane and this compound inhibit estrogen synthesis.

Conclusion for Clinical and Research Decisions

For researchers and clinicians making informed decisions, the evidence clearly shows:

  • Exemestane represents a more advanced option with its irreversible mechanism and high selectivity, making it a standard in current treatment regimens for postmenopausal hormone receptor-positive breast cancer [4] [6].
  • This compound, while a historically important second-generation AI, is limited by its cross-inhibition of other steroidogenic enzymes and has been largely superseded in clinical practice [1] [2].

The choice in a modern context heavily favors Exemestane and other third-generation AIs due to their superior efficacy and safety profiles.

References

Fadrozole second-generation AI clinical performance

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Potency of Aromatase Inhibitors

The table below summarizes key data on the estrogen suppression potency of various aromatase inhibitors, placing the second-generation AI Fadrozole in context with first and third-generation agents.

Table 1: Comparison of Aromatase Inhibitor Generations [1]

Generation Compound Dose Inhibition of Whole-Body Aromatisation (%)
First Aminoglutethimide 250 mg, four times daily 90.6%
Second Formestane (intramuscular) 500 mg, twice weekly 91.9%
Second This compound 2 mg, twice daily 92.6%
Third Anastrozole 1 mg, once daily 96.7% - 97.3%
Third Letrozole 2.5 mg, once daily >98.9% - >99.1%
Third Exemestane 25 mg, once daily 97.9%

Key Clinical & Experimental Findings for this compound

  • Clinical Efficacy: this compound has been evaluated in Phase II and III trials for advanced breast cancer in postmenopausal women, showing efficacy as a nontoxic aromatase inhibitor for metastatic disease [2].
  • Mechanism and Selectivity: As a non-steroidal benzylimidazole derivative, this compound reversibly inhibits the aromatase enzyme (CYP19A1) by binding its cytochrome P450 heme group [3] [4]. A key clinical limitation is its lack of selectivity, as it also potently inhibits aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1), which can disrupt cortisol and aldosterone synthesis [3].
  • Preclinical Models: In rodent and human cell line studies, the third-generation AI letrozole demonstrated 10–30 times greater potency in intracellular aromatase inhibition than anastrozole, another third-generation AI [1].

Representative Experimental Protocols

The methodologies below are derived from studies cited in the search results and illustrate how the biological activity and effects of aromatase inhibitors like this compound are assessed.

1. Protocol for In Vivo Aromatase Inhibition in Patients [1] This method measures the biochemical efficacy of AIs directly in humans.

  • Objective: To determine the percentage inhibition of whole-body aromatisation.
  • Methodology:
    • Tracer Administration: Administer a labeled tracer substance (e.g., radiolabeled androstenedione) to postmenopausal patients.
    • Sample Collection: Collect blood and urine samples following a standardized time-course.
    • Metabolite Analysis: Use labor-intensive tracer methods (e.g., gas chromatography/mass spectrometry) to measure the conversion of androgens to estrogens.
    • Calculation: Compare the rate of estrogen formation before and after AI treatment to calculate the percentage inhibition of aromatase activity.

2. Protocol for Ex Vivo Ovarian Steroid Production in Fish [4] This assay measures the direct impact of an AI on the steroidogenic capacity of tissues.

  • Objective: To assess the effect of this compound exposure on the ability of ovarian tissue to produce estradiol (E2) and testosterone (T).
  • Methodology:
    • Tissue Preparation: Remove ovaries from female fathead minnows exposed to this compound and control fish.
    • Incubation: Incubate the ovarian tissue in a culture medium suitable for maintaining tissue viability.
    • Hormone Measurement: After incubation, extract the medium and measure the concentrations of E2 and T using specific and sensitive immunoassays (e.g., ELISA).
    • Data Analysis: Compare hormone production between exposed and control tissues to determine the degree of inhibition.

Aromatase Inhibition Pathway & Experimental Workflow

The following diagram illustrates the core biochemical pathway of aromatase inhibition and a generalized workflow for its experimental evaluation, integrating the protocols described above.

cluster_pathway Biochemical Pathway of Aromatase Inhibition cluster_experiment Generalized Experimental Workflow Androgens Androgens Aromatase Aromatase Androgens->Aromatase Conversion Estrogens Estrogens Aromatase->Estrogens AI Aromatase Inhibitor (e.g., this compound) AI->Aromatase Binds & Inhibits Start Administer AI (In Vivo or In Vitro) Sample Collect Tissue/Plasma at Time Intervals Start->Sample Analyze Analyze Endpoints Sample->Analyze Result Measure Inhibition & Biological Effects Analyze->Result

Key Analysis for Researchers

  • Clinical Context: this compound was an important step in AI development but has been superseded by third-generation AIs (anastrozole, letrozole, exemestane) which show superior efficacy and specificity in clinical practice for postmenopausal breast cancer [1] [5].
  • Research Relevance: this compound remains a valuable tool compound in preclinical research for studying estrogen signaling disruption, as evidenced by its use in animal and fish models to elucidate endocrine pathways [4] [6].

References

Fadrozole versus aminoglutethimide formestane

Author: Smolecule Technical Support Team. Date: February 2026

Aromatase Inhibitors: Comparative Profile

Feature Fadrozole Aminoglutethimide Formestane
Generation Second First Second
Type Non-steroidal Non-steroidal Steroidal (Irreversible)
Mechanism Competitive, reversible inhibition. Non-selective; also inhibits cholesterol side-chain cleavage and other P450 enzymes. Irreversible, "suicide" inhibitor; binds permanently to the aromatase enzyme [1] [2].
Selectivity Less selective; suppresses aldosterone and cortisol [3] [4]. Low; broad suppression of adrenal steroidogenesis [3] [5]. Highly selective for aromatase [3] [1].
Potency (vs. Aminoglutethimide) ~1000x more potent (Animal model ED50 0.03 mg/kg vs. 30 mg/kg) [6]. Baseline (IC50 not specified in results). More potent than aminoglutethimide; similar efficacy to tamoxifen in metastasis [3].
Efficacy (Clinical Response) 17% objective response rate (ORR) in postmenopausal patients after tamoxifen failure [7]. Not specified in results (historical use as first AI, inferior to successors). 22% partial response rate in advanced breast cancer [1].
Key Adverse Effects Nausea (15%), hot flashes (5%), somnolence (4%) [7]. Fatigue, drowsiness, skin rash, nausea, loss of appetite, dizziness [5]. Hot flashes, fatigue, potential for osteoporosis, injection site reactions [2].
Key Advantages Oral availability; more potent and selective than 1st gen [3]. First agent in class; established proof-of-concept for aromatase inhibition. Superior tolerability vs. megestrol; injectable for stable release [3] [1].
Key Limitations Impacts corticosteroid synthesis; less potent/selective than 3rd gen AIs [3]. Significant side effects and drug interactions; requires steroid replacement [3] [5]. Poor oral bioavailability; requires intramuscular injection; commercial withdrawal [3] [1].

Experimental Protocols & Key Findings

The data in the table is supported by specific clinical studies. Here are the methodologies and key outcomes for the most relevant trials cited.

This compound Clinical Trial (Phase II)
  • Objective: Assess the endocrine and therapeutic effects of this compound in postmenopausal women with recurrent breast cancer after tamoxifen failure [7].
  • Methodology:
    • Design: Randomized, dose-ranging study.
    • Participants: 80 postmenopausal women.
    • Intervention: Oral this compound at 0.5, 1.0, or 2.0 mg, twice daily.
    • Endpoint Measurement: Objective tumor response was assessed using established criteria (e.g., WHO or ECOG standards). Endocrine suppression (estrone, estradiol) was measured via biochemical assays.
  • Key Finding: The study concluded that this compound is a "clinically active aromatase inhibitor with a low incidence of side-effects" [7].
Formestane Clinical Trial
  • Objective: Evaluate the efficacy of formestane in patients with advanced breast cancer [1].
  • Methodology:
    • Design: Clinical trial (specific design not detailed in available abstract).
    • Participants: 147 postmenopausal females with advanced breast cancers resistant to standard therapies.
    • Intervention: Intramuscular injection of formestane.
    • Endpoint Measurement: Tumor response (partial response, disease stabilization).
  • Key Finding: Formestane demonstrated clinical efficacy, with 22% of patients achieving a partial response and another 20% achieving disease stabilization [1].

Mechanism of Action and Pathway

The following diagram illustrates the core mechanism of aromatase inhibition, which is shared by all three drugs, though their binding and selectivity differ.

G Androgen Androgenic Precursors (e.g., Androstenedione) Aromatase Aromatase Enzyme (P450) Androgen->Aromatase Conversion Estrogen Estrogens (e.g., Estrone, Estradiol) Aromatase->Estrogen Inhibitor Aromatase Inhibitor (this compound, Aminoglutethimide, Formestane) Inhibitor->Aromatase Binds and Inhibits

This diagram shows the fundamental pathway where aromatase converts androgenic precursors into estrogens. Aromatase inhibitors block this process, reducing estrogen levels in the body.

Research and Development Context

  • Historical Trajectory: The development of these drugs moved from non-selective, high-toxicity agents (aminoglutethimide) toward more selective and potent inhibitors (this compound, formestane), culminating in the third-generation AIs (letrozole, anastrozole, exemestane) used today [3] [8] [9].
  • Clinical Trade-offs: While second-generation inhibitors were improvements, they had specific limitations. This compound's impact on other steroid pathways was a noted drawback, while Formestane's need for injection and eventual commercial withdrawal limited its long-term use [3] [1].

References

Fadrozole Clinical Trial Results vs. Standard Therapies

Author: Smolecule Technical Support Team. Date: February 2026

Comparison & Trial Details Key Efficacy Results Reference

| vs. Megestrol Acetate (MA) [1] 2 randomized, double-blind, multi-institutional trials. | No significant difference in objective response rate or time to progression. A trend towards improved survival with fadrozole, but not statistically significant [1]. | Buzdar et al., 1996 | | vs. Tamoxifen (First-Line) [1] Randomized studies in previously untreated patients. | Similar efficacy to tamoxifen. No significant difference in time to progression or survival [1]. | Thurlimann et al., 1996; Falkson & Falkson, 1996 | | vs. Aminoglutethimide (AG) [2] Historical context of AI generations. | More potent and specific than first-gen AI (AG). Third-gen AIs (anastrozole, letrozole) showed greater efficacy than earlier AIs like this compound [2]. | Geisler et al., 1996; Johannessen et al., 1997 |

Mechanism of Action and Experimental Data

This compound is a non-steroidal, competitive aromatase inhibitor [3]. It works by binding to the aromatase enzyme (CYP19A1), blocking the final step of estrogen synthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol) [3]. This action suppresses estrogen levels in postmenopausal women, inhibiting the growth of hormone-dependent breast cancers [2].

Clinical trials established a dose of 1 mg twice daily as the optimal balance of efficacy and tolerability [1]. Key efficacy endpoints in these studies included:

  • Objective Response Rate (ORR): The proportion of patients with a predefined reduction in tumor size.
  • Time to Progression (TTP): The time from randomization until tumor growth or spread.
  • Survival: Overall survival was also assessed in comparative trials.

Historical Context and Current Status

This compound was approved in Japan in 1995 for the treatment of breast cancer [3]. It is classified as a second-generation aromatase inhibitor [4]. While it was more potent and less toxic than the first-generation AI aminoglutethimide, the development of third-generation AIs (anastrozole, letrozole, and exemestane) marked a significant advancement [2].

These third-generation inhibitors demonstrated superior efficacy and tolerability compared to both megestrol acetate and tamoxifen, leading to their adoption as the standard of care and the eventual replacement of earlier AIs like this compound in most markets [4] [2]. A direct comparison of estrogen suppression showed that anastrozole and letrozole were more potent than this compound [2].

Modern Research and Diagram

While no longer a primary clinical agent, this compound remains an important tool in biomedical research. Its chemical structure serves as a blueprint for designing new drugs.

Recent research focuses on developing dual-inhibitor molecules based on the benzylimidazole core of this compound. The goal is to create a single drug that can simultaneously inhibit both aromatase (CYP19A1) and aldosterone synthase (CYP11B2). This approach aims to treat breast cancer while mitigating the risk of cardiovascular side effects associated with low estrogen levels [5]. The following diagram illustrates this innovative strategy.

G cluster_pathway1 Breast Cancer Pathway cluster_pathway2 Cardiovascular Pathway DualInhibitor Dual Inhibitor Molecule (Based on this compound) Aromatase Aromatase (CYP19A1) DualInhibitor->Aromatase Inhibits AldosteroneSynthase Aldosterone Synthase (CYP11B2) DualInhibitor->AldosteroneSynthase Inhibits Estrogen Estrogen Synthesis Aromatase->Estrogen TumorGrowth Breast Tumor Growth Estrogen->TumorGrowth Aldosterone Aldosterone Production AldosteroneSynthase->Aldosterone CVDrisk Increased CVD Risk Aldosterone->CVDrisk Elevated Levels Androgens Androgens Androgens->Aromatase Conversion Precursors Steroid Precursors Precursors->AldosteroneSynthase

To summarize the key takeaways for researchers and drug development professionals:

  • Historical Efficacy: this compound demonstrated clinical efficacy similar to tamoxifen and megestrol acetate but did not show a definitive superiority over these agents.
  • Generational Improvement: It was superseded by third-generation AIs (anastrozole, letrozole, exemestane), which proved to be more potent and became the standard of care.
  • Modern Application: Its chemical structure is valuable in rational drug design, particularly for creating multi-target inhibitors that address both cancer growth and treatment-related comorbidities.

References

Fadrozole vs. Other Aromatase Inhibitors: A Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data on Fadrozole and other Aromatase Inhibitors (AIs), compiled from scientific literature [1].

Inhibitor Generation Example Drugs Typical Daily Dose Average Oestradiol Suppression Average Aromatase Inhibition Proven Clinical Benefit vs. Tamoxifen/Megestrol?
First-/Second-Generation Aminoglutethimide, This compound, Formestane This compound: 1 mg twice daily ~59% (this compound) ~83% (this compound) No
Third-Generation (Non-Steroidal) Anastrozole, Letrozole Anastrozole: 1 mg; Letrozole: 2.5 mg ~85% (Anastrozole), ~88% (Letrozole) ~97% (Anastrozole), >99% (Letrozole) Yes
Third-Generation (Steroidal) Exemestane 10 mg / 25 mg ~85% Information missing Yes

Experimental Data and Clinical Trial Context

The data in the table comes from studies that measured the potency and clinical efficacy of different AIs in postmenopausal women with advanced breast cancer [1].

  • Measurement of Potency: The level of oestrogen suppression and aromatase inhibition was determined through clinical studies that administered the drugs to postmenopausal women and measured the subsequent reduction in oestrogen levels (oestradiol, oestrone) and overall aromatase enzyme activity in the body [1].
  • Clinical Efficacy Endpoints: The determination of whether a drug showed a "proven clinical benefit" was based on large Phase III clinical trials. These studies compared AIs against the standard therapies of the time—tamoxifen as a first-line treatment and megestrol acetate as a second-line treatment. Key outcomes measured were time to tumor progression, overall survival rate, and objective response rate [1].
  • Key Findings on this compound: While this compound was more selective and had a better side-effect profile than the first AI, aminoglutethimide, it was unable to demonstrate a significant clinical benefit over tamoxifen or megestrol acetate in large trials. Its development for widespread use in breast cancer was therefore not pursued, except in Japan [1].

Mechanism of Action: Aromatase Inhibition Pathway

This compound is a non-steroidal, competitive aromatase inhibitor [2] [3]. It works by interfering with the cytochrome P450 aromatase enzyme (CYP19), which is responsible for the final step in the synthesis of oestrogens—the conversion of androgens (androstenedione and testosterone) to oestrogens (oestrone and oestradiol) [1]. The following diagram illustrates this biochemical pathway and this compound's site of action.

G Androgens Androgens (C19) e.g., Testosterone Aromatase Aromatase Enzyme (CYP19) Androgens->Aromatase  Conversion Estrogens Estrogens (C18) e.g., Estradiol Aromatase->Estrogens TumorGrowth Stimulation of Hormone-Sensitive Breast Tumor Growth Estrogens->TumorGrowth This compound This compound This compound->Aromatase  Competitive Inhibition

Key Takeaways for Researchers

  • Historical Role and Current Context: this compound was a pivotal compound in the evolution of endocrine therapy, proving the principle that aromatase inhibition is a valid target. However, its clinical use has been eclipsed by third-generation AIs (anastrozole, letrozole, exemestane), which demonstrate superior potency, efficacy, and tolerability [1].
  • Continued Utility as a Research Tool: Owing to its specific mechanism of action, this compound remains a valuable model aromatase inhibitor in ecological and toxicological research. It is frequently used to study endocrine disruption and the hypothalamic-pituitary-gonadal (HPG) axis in aquatic organisms like the fathead minnow [2] [3] [4].
  • Insights for Drug Design: Structural studies of this compound bound to related enzymes (like CYP11B1) provide insights into the challenges of achieving selectivity when designing drugs that target cytochrome P450 enzymes, which can help in the development of future, more specific inhibitors [5].

References

Fadrozole generics market impact pricing

Author: Smolecule Technical Support Team. Date: February 2026

Fadrozole at a Glance

The table below summarizes this compound's core characteristics based on current research and market data.

Aspect Description
Primary Role Potent, selective, nonsteroidal aromatase inhibitor [1].
Key Application Research tool in oncology, endocrinology, and developmental biology [2] [3] [4].
Mechanism of Action Competitively inhibits cytochrome P450 aromatase (CYP19A1), blocking conversion of androgens to estrogens [5].
IC50 Value 6.4 nM (demonstrating high potency) [1].
Market Segment Part of the global aromatase inhibitors market, segmented by drug type [6].

Market Context and Key Alternatives

This compound is categorized as a second-generation aromatase inhibitor [5]. The market is dominated by third-generation inhibitors, which are the current standard in clinical therapy. The table below places this compound in context with these key drugs.

Drug Name Generation Type Primary Clinical/Research Use Market Status
This compound Second-generation [5] Non-steroidal [5] Research model; historically advanced breast cancer [7] Primarily for research [2] [1]
Anastrozole Third-generation [5] Non-steroidal [5] First-line treatment for postmenopausal breast cancer [5] Brand & generic available [8]
Letrozole Third-generation [5] Non-steroidal [5] First-line treatment for postmenopausal breast cancer [5] Brand & generic available [8]
Exemestane Third-generation [5] Steroidal (irreversible) [5] First-line treatment for postmenopausal breast cancer [5] Brand & generic available [8]

The introduction of generics for third-generation AIs has significantly impacted the market, improving drug adherence due to lower out-of-pocket costs for patients [8]. While this compound is not a major player in the clinical generic market, its primary "market" is the research sector, where it is supplied by companies like MedChemExpress, Cayman Chemical, and Toronto Research Chemicals [2] [1].

Experimental Research Applications

This compound is valued in research for its potent and specific effects. The following diagram illustrates a standard experimental workflow for studying its effects in model organisms.

Start Experimental Design A Animal Model Selection (e.g., Fathead Minnow, Chicken Embryo) Start->A B This compound Administration (Water Exposure/Injection) A->B C Tissue & Blood Sampling B->C D Endpoint Analysis C->D E1 Hormone Measurement (Plasma E2, Testosterone) D->E1 E2 Gene Expression (QPCR, Microarray) D->E2 E3 Histological Examination (Gonadal Morphology) D->E3 End Data Interpretation E1->End E2->End E3->End

A key study on fathead minnows provides a specific example of this protocol in action [3]:

  • Objective: Characterize the rapid effects of aromatase inhibition on steroid production and gene expression.
  • Methodology:
    • Model: Adult female fathead minnows (Pimephales promelas).
    • Exposure: Waterborne exposure to 0, 5, or 50 μg this compound/L over multiple time-courses (0.5 to 24 hours).
    • Sampling: Blood plasma and ovarian tissues were collected at specified times.
    • Endpoints:
      • Ex vivo steroid production: Ovarian 17β-estradiol (E2) and testosterone (T) [3].
      • Plasma E2 concentration: Measured via immunoassay or similar methods [3].
      • Gene expression: Ovarian mRNA levels of key genes (e.g., cyp19a1a, star, cyp11a) analyzed by quantitative real-time PCR (QPCR) [3].
      • Global transcriptomics: Gene expression profiling using a 15k oligonucleotide microarray [3].
  • Key Findings: The 50 μg/L exposure significantly reduced ex vivo E2 production within 2 hours and plasma E2 within 4 hours. Gene expression analysis showed a rapid compensatory upregulation of transcripts involved in steroidogenesis within 24 hours [3].

Mechanism of Action Pathway

This compound exerts its effects by specifically targeting the aromatase enzyme. The diagram below details this molecular mechanism and its downstream biological consequences.

FAD This compound Administration AI Aromatase Inhibition (Competitive binding to heme group) FAD->AI E2 17β-Estradiol (E2) AI->E2 Conversion Blocked GONAD Gonadal Tissue AI->GONAD Direct Effect HP Hypothalamic-Pituitary Axis AI->HP Indirect Feedback Effect Sub Androstenedione/ Testosterone Sub->AI Conversion Blocked Down1 ↓ Estrogen-Dependent Gene Expression GONAD->Down1 Down2 ↓ Vitellogenin (in fish) GONAD->Down2 Down4 Compensatory Upregulation of Steroidogenic Genes GONAD->Down4 Down3 Altered Feedback on HPG Axis HP->Down3 Pheno Phenotypic Outcomes Down1->Pheno Down2->Pheno Down3->Pheno Down4->Pheno P1 Masculinization/ Sex Reversal Pheno->P1 P2 Impaired Oocyte Growth Pheno->P2 P3 Reduced Egg Production Pheno->P3

This mechanism is exploited in various research models. For instance, in embryonic chicken studies, this compound treatment causes genetic females (ZW) to develop ovotestes, providing a model to study sex differentiation and reversal [4].

References

Quantitative Comparison of Dual Aromatase-Adosterone Synthase Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental data for Fadrozole and a modern investigational compound, X21.

Inhibitor Aromatase (CYP19A1) IC₅₀ Aldosterone Synthase (CYP11B2) IC₅₀ Selectivity (CYP11B2 over CYP11B1) Cellular Anti-proliferative Activity (MCF-7 cells, 72h)
This compound Potent inhibitor (no specific value in results) [1] Potent inhibitor (no specific value in results) [1] Low (lacks selectivity, also potently inhibits CYP11B1) [1] Data not available in search results
Compound X21 2.3 nM [1] 29 nM [1] High [1] IC₅₀ = 0.26 ± 0.03 μM [1]

Compound X21, a benzylimidazole derivative, demonstrates high potency and a superior selectivity profile compared to this compound [1]. Its ability to inhibit the PI3K/Akt/mTOR signaling pathway and its safe profile in cardiotoxicity screenings make it a promising candidate for further development [1].

Detailed Experimental Protocols

To help you interpret the comparative data, here are the methodologies behind the key experiments.

Protocol 1: Enzyme Inhibition Assay (Source: [1])

This protocol is used to determine IC₅₀ values, which measure inhibitor potency.

  • Objective: To evaluate the in vitro potency and selectivity of test compounds against target enzymes (CYP19A1, CYP11B2) and related enzymes (CYP11B1, CYP3A4, CYP1A2).
  • Methodology: An in-depth analysis of a synthesized library of benzylimidazole derivatives was performed. The inhibitory activity of the compounds against the target enzymes was measured.
  • Key Measurements: The concentration of the compound that inhibits 50% of enzyme activity (IC₅₀) is calculated. Selectivity is determined by comparing IC₅₀ values for the target enzyme versus off-target enzymes.
Protocol 2: Cellular Anti-proliferative and Apoptosis Assay (Source: [1])

This method tests whether the inhibitor's enzyme blockade has the desired biological effect on cancer cells.

  • Objective: To assess the effect of the inhibitor on the growth and survival of breast cancer cell lines.
  • Cell Lines: Typically includes estrogen receptor-positive (ER+) lines like MCF-7.
  • Procedure:
    • Cells are treated with varying concentrations of the test inhibitor.
    • After an incubation period (e.g., 72 hours), cell viability is measured, often using colorimetric assays like MTT or MTS, to determine the IC₅₀ value.
    • Apoptosis (programmed cell death) is evaluated using flow cytometry with Annexin V/propidium iodide (PI) staining.
    • Mechanistic studies can include Western Blot analysis to detect inhibition of mTOR phosphorylation, indicating an effect on the PI3K/Akt/mTOR signaling pathway.
Protocol 3: In Vivo Endocrine Change Assessment (Source: [2] [3])

This approach evaluates the inhibitor's effects in a live animal model.

  • Objective: To measure the impact of aromatase inhibition on steroid hormone levels in vivo.
  • Model: Studies can use female fish (e.g., fathead minnow) or mammalian models.
  • Procedure:
    • Animals are exposed to the inhibitor via water or injection for a set time-course.
    • Blood plasma is collected at various intervals.
    • Plasma concentrations of 17β-estradiol (E₂) and testosterone (T) are quantified, typically using techniques like radioimmunoassay (RIA) or ELISA.
    • Ovarian tissue may also be collected to analyze gene expression changes via QPCR.

Visualizing the Science

The following diagrams, created with Graphviz, illustrate the core concepts and experimental workflows.

Dual Inhibition Logic in Breast Cancer Therapy

This diagram outlines the therapeutic rationale for a dual inhibitor, connecting the molecular action to the clinical benefits.

dual_inhibition Aromatase\nInhibition Aromatase Inhibition Reduced Estrogen\nLevels Reduced Estrogen Levels Aromatase\nInhibition->Reduced Estrogen\nLevels Antiproliferative Effect\nin Breast Cancer Antiproliferative Effect in Breast Cancer Reduced Estrogen\nLevels->Antiproliferative Effect\nin Breast Cancer Therapeutic Goal: Treat BC while\nReducing CVD Risk Therapeutic Goal: Treat BC while Reducing CVD Risk Antiproliferative Effect\nin Breast Cancer->Therapeutic Goal: Treat BC while\nReducing CVD Risk Aldosterone Synthase\nInhibition Aldosterone Synthase Inhibition Reduced Aldosterone\nLevels Reduced Aldosterone Levels Aldosterone Synthase\nInhibition->Reduced Aldosterone\nLevels Lowered Cardiovascular Risk Lowered Cardiovascular Risk Reduced Aldosterone\nLevels->Lowered Cardiovascular Risk Lowered Cardiovascular Risk->Therapeutic Goal: Treat BC while\nReducing CVD Risk Dual Inhibitor Dual Inhibitor Dual Inhibitor->Aromatase\nInhibition Dual Inhibitor->Aldosterone Synthase\nInhibition

Experimental Workflow for Cellular Assays

This flowchart shows a typical multi-step process for evaluating a compound's anti-cancer activity in cells.

cellular_workflow Cell Seeding & Culture Cell Seeding & Culture Treatment with\nTest Inhibitor Treatment with Test Inhibitor Cell Seeding & Culture->Treatment with\nTest Inhibitor Viability Assay\n(e.g., MTS/MTT) Viability Assay (e.g., MTS/MTT) Treatment with\nTest Inhibitor->Viability Assay\n(e.g., MTS/MTT) Apoptosis Assay\n(Annexin V/PI Staining) Apoptosis Assay (Annexin V/PI Staining) Treatment with\nTest Inhibitor->Apoptosis Assay\n(Annexin V/PI Staining) Mechanistic Analysis\n(Western Blot) Mechanistic Analysis (Western Blot) Treatment with\nTest Inhibitor->Mechanistic Analysis\n(Western Blot) Data Analysis & IC₅₀\nCalculation Data Analysis & IC₅₀ Calculation Viability Assay\n(e.g., MTS/MTT)->Data Analysis & IC₅₀\nCalculation Apoptosis Assay\n(Annexin V/PI Staining)->Data Analysis & IC₅₀\nCalculation Mechanistic Analysis\n(Western Blot)->Data Analysis & IC₅₀\nCalculation Proliferation IC₅₀ Proliferation IC₅₀ Data Analysis & IC₅₀\nCalculation->Proliferation IC₅₀ Apoptosis Rate Apoptosis Rate Data Analysis & IC₅₀\nCalculation->Apoptosis Rate mTOR Phosphorylation\nStatus mTOR Phosphorylation Status Data Analysis & IC₅₀\nCalculation->mTOR Phosphorylation\nStatus

Key Comparative Insights for Researchers

  • Focus on Selectivity: The primary drawback of this compound is its lack of selectivity for CYP11B2 over the closely related enzyme CYP11B1 (11β-hydroxylase) [1]. This can disrupt cortisol production, posing a risk of adrenal insufficiency. Compound X21 represents a significant advancement primarily due to its high selectivity, mitigating this key safety concern [1].
  • Beyond Direct Enzyme Inhibition: Modern inhibitor evaluation, as seen with X21, extends to downstream cellular effects like antiproliferative activity, induction of apoptosis, and modulation of escape pathways like PI3K/Akt/mTOR [1]. This provides a more comprehensive picture of therapeutic potential.
  • Polypharmacology Advantage: The dual-target approach offers a potential solution to a major clinical problem: managing estrogen-sensitive cancers while mitigating the cardiovascular risks associated with low estrogen levels, such as those from aromatase inhibitor therapy [1].

References

Comparative Inhibitory Activity of Fadrozole Enantiomers

Author: Smolecule Technical Support Team. Date: February 2026

Target Enzyme Biological Role (R)-Fadrozole (FAD286) IC₅₀ / Kᵢ (S)-Fadrozole IC₅₀ / Kᵢ Key Findings / Selectivity
CYP11B2 (Aldosterone Synthase) [1] [2] Final step of aldosterone synthesis 1.6 nM (IC₅₀) [1] Information missing Potent inhibitor of aldosterone production [1].
CYP19A1 (Aromatase) [3] [2] Converts androgens to estrogens Scarcely active on CYP19A1 [3] Potently inhibits CYP19A1 [3] (S)-enantiomer is responsible for aromatase inhibition [3].
CYP11B1 (11β-hydroxylase) [1] [2] Final step of cortisol synthesis 9.9 nM (IC₅₀) [1] Preferentially inhibits CYP11B1 [2] (R)-enantiomer has low selectivity vs. CYP11B1 (ratio ~6) [1].

| General Aromatase (in vivo) [4] | Estrogen synthesis | Kᵢ (estrone pathway): 13.4 nmol/L Kᵢ (estradiol pathway): 23.7 nmol/L [4] | Kᵢ values are for the racemic mixture. | Demonstrates effective in vivo suppression of estrogen biosynthesis [4]. |


Experimental Methodology

The data in the table above was generated through established in vitro and in vivo protocols.

  • In Vitro Enzyme Inhibition Assays [1]: These experiments typically use human recombinant cytochrome P450 enzymes (CYP11B2, CYP11B1, CYP19A1). The enzyme is incubated with its natural substrate and the inhibitor ((R)- or (S)-Fadrozole). The rate of product formation (e.g., aldosterone, cortisol, estrogen) is measured, often using techniques like radioimmunoassay (RIA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), across a range of inhibitor concentrations. The IC₅₀ value (half-maximal inhibitory concentration) is then calculated from the resulting dose-response curve.
  • In Vivo Pharmacodynamic Studies [4]: These are conducted in human subjects (e.g., postmenopausal women). Participants receive specific oral doses of the drug. The in vivo activity is assessed by measuring the suppression of product formation (e.g., estrone and estradiol from their precursor androgens) in plasma. Pharmacokinetic parameters like peak plasma concentration and half-life are also determined. The inhibitory constant (Kᵢ) can be calculated from this data.

The following diagram illustrates the binding preferences of each enantiomer to the key target enzymes, based on the experimental data.

G R (R)-Fadrozole CYP11B2 CYP11B2 (Aldosterone Synthase) R->CYP11B2  Strong Binding CYP11B1 CYP11B1 (11β-Hydroxylase) R->CYP11B1  Moderate Binding S (S)-Fadrozole S->CYP11B1  Preferential Binding CYP19A1 CYP19A1 (Aromatase) S->CYP19A1  Strong Binding Aldo Aldosterone Production ↓ CYP11B2->Aldo Cortisol Cortisol Production ↓ CYP11B1->Cortisol Estrogen Estrogen Production ↓ CYP19A1->Estrogen

Key Insights for Research and Development

The distinct profiles of the enantiomers lead to different therapeutic implications and research applications.

  • Mechanism of Action: Fadrozole and its enantiomers are non-steroidal, reversible inhibitors (Type II). They work by binding to the heme moiety of the cytochrome P450 enzyme, competing with the natural substrate [5] [3].
  • From Racemate to Enantiomer Development: The racemic this compound was initially developed and approved in Japan for the treatment of estrogen-dependent breast cancer, an effect primarily driven by the (S)-enantiomer's potent aromatase inhibition [5] [2]. The subsequent discovery of the (R)-enantiomer's potent activity against aldosterone synthase spurred its investigation for cardiovascular and renal disorders [1] [6].
  • The Rationale for Dual Inhibitors: Research has identified that estrogen deficiency (e.g., from aromatase inhibitor therapy) can lead to elevated aldosterone, increasing cardiovascular risk. This has motivated the development of single-molecule dual inhibitors of CYP19A1 and CYP11B2 to treat breast cancer while mitigating associated heart risks [3].

References

Key Market Players and Competitive Landscape

Author: Smolecule Technical Support Team. Date: February 2026

The companies profiled in market reports as key players in the Fadrozole space include a mix of large life science tool suppliers and specialty chemical manufacturers [1] [2] [3]. The competitive landscape is characterized less by a single dominant supplier and more by a range of innovators, generic manufacturers, and API producers [3].

Here are the prominent companies involved:

Company Name
Merck KGaA [1] [2]
Thermo Fisher Scientific Inc. [1] [2]
Bio-Techne Corporation [1] [2]
Cayman Chemical Company [1] [2]
Abcam plc [1] [2]
Santa Cruz Biotechnology, Inc. [1] [2]
MedChemExpress LLC [1] [2]
Selleck Chemicals LLC [1] [2] [4]
Toronto Research Chemicals Inc. [1] [2]
Tokyo Chemical Industry Co., Ltd. [1] [2]

Strategic activities in this sector often focus on licensing arrangements, co-development partnerships, and targeted acquisitions to build capabilities in areas like oncology-focused commercialization or specialty distribution networks [3]. Companies are also investing in digital engagement tools and patient support services to differentiate their offerings [3].

Experimental Data on this compound's Action

For your comparison guides, experimental data demonstrating this compound's efficacy as a potent and selective aromatase inhibitor is crucial. The table below summarizes key findings from scientific studies.

Study Model Experimental Protocol / Context Key Findings Related to this compound
In vitro [4] Biochemical assay to measure inhibition of the aromatase enzyme. This compound is a potent, selective, nonsteroidal inhibitor of aromatase with an IC50 of 4.5 nM [4].
Fathead Minnow (Pimephales promelas) [5] Adult females exposed via water to 0, 5, or 50 μg this compound/L for 0.5 to 24 hours. Endpoints included ex vivo ovarian estradiol (E2) production and plasma E2 concentrations. Ex vivo E2 production was significantly reduced after 2 hours at 50 μg/L. Plasma E2 concentrations were significantly reduced as early as 4 hours [5].
Zebrafish (Danio rerio) [6] 21-day exposure via water to 0, 0.1, 1.0, and 10.0 μg/L in a Fish Short-Term Reproduction Assay (FSTRA). Endpoints included fecundity, vitellogenin (VTG) levels, and histopathology. Concentration-dependent decrease in fecundity (73.9% reduction at 10.0 μg/L). Significant decrease in plasma VTG at 10.0 μg/L. Proteomics revealed dysregulation of proteins in steroid hormone and estrogen pathways [6].

This compound Mechanism of Action Workflow

The experimental data consistently shows that this compound works by inhibiting the aromatase enzyme. The following diagram illustrates the logical relationship and consequences of this mechanism based on the studies.

G This compound This compound AromataseEnzyme Aromatase (cyp19a1a) Enzyme This compound->AromataseEnzyme Inhibits EstrogenProduct Estrogen Product (e.g., 17β-Estradiol, E2) AromataseEnzyme->EstrogenProduct AndrogenSubstrate Androgen Substrate (e.g., Testosterone) AndrogenSubstrate->AromataseEnzyme Conversion BiologicalEffects Biological Effects EstrogenProduct->BiologicalEffects DownstreamEffects Downstream Effects in Fish BiologicalEffects->DownstreamEffects Leads to ReducedFecundity ↓ Fecundity ↓ Egg production DownstreamEffects->ReducedFecundity ReducedVitellogenin ↓ Plasma Vitellogenin (VTG) DownstreamEffects->ReducedVitellogenin OocyteAtresia Oocyte Atresia & Membrane Folding DownstreamEffects->OocyteAtresia GeneExpression Altered Gene & Protein Expression DownstreamEffects->GeneExpression

The diagram above shows how this compound's primary action leads to the measurable effects observed in experiments [5] [6].

Strategic Market Insights

For researchers and development professionals, understanding the broader market forces is key:

  • Clinical and Commercial Segmentation: The market for this compound is segmented by indication (breast cancer, endometriosis, ovarian cancer), route of administration (oral, injectable, intravenous), and dosage form (capsule, tablet, injection). This segmentation drives targeted clinical and commercial strategies [1] [3].
  • Supply Chain and Regulatory Factors: Recent U.S. tariff policies on pharmaceutical ingredients are prompting manufacturers to diversify API sourcing, invest in regional manufacturing, and strengthen supply chain resilience to mitigate costs and ensure continuity [1] [2] [3].

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

223.110947427 Da

Monoisotopic Mass

223.110947427 Da

Heavy Atom Count

17

UNII

H3988M64PU

Related CAS

102676-31-3 (mono-hydrochloride)

MeSH Pharmacological Classification

Antineoplastic Agents, Hormonal

KEGG Target based Classification of Drugs

Enzymes
Oxidoreductases (EC1)
Cytochrome P450 [EC:1.14.14.-]
CYP19A1 (ARO) [HSA:1588] [KO:K07434]

Other CAS

102676-47-1

Wikipedia

Fadrozole

Dates

Last modified: 09-13-2023
1: Browne LJ, Gude C, Rodriguez H, Steele RE, Bhatnager A. Fadrozole
hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the
treatment of estrogen-dependent disease. J Med Chem. 1991 Feb;34(2):725-36.
PubMed PMID: 1825337.
2: Raats JI, Falkson G, Falkson HC. A study of fadrozole, a new aromatase
inhibitor, in postmenopausal women with advanced metastatic breast cancer. J Clin
Oncol. 1992 Jan;10(1):111-6. PubMed PMID: 1530798.
3: Falkson G, Raats JI, Falkson HC. Fadrozole hydrochloride, a new nontoxic
aromatase inhibitor for the treatment of patients with metastatic breast cancer.
J Steroid Biochem Mol Biol. 1992 Sep;43(1-3):161-5. PubMed PMID: 1388048.

Explore Compound Types